molecular formula C12H15NO4 B073256 N-Cbz-glycine Ethyl Ester CAS No. 1145-81-9

N-Cbz-glycine Ethyl Ester

Cat. No.: B073256
CAS No.: 1145-81-9
M. Wt: 237.25 g/mol
InChI Key: HAIHOTOFCDNWDA-UHFFFAOYSA-N
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Description

N-Cbz-glycine Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(((benzyloxy)carbonyl)amino)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617251. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIHOTOFCDNWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150751
Record name Ethyl N-benzyloxycarbonyl-2-glycinate
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1145-81-9
Record name N-[(Phenylmethoxy)carbonyl]glycine ethyl ester
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Record name Ethyl N-benzyloxycarbonyl-2-glycinate
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Record name Ethyl N-benzyloxycarbonyl-2-glycinate
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Record name ethyl 2-(phenylmethoxycarbonylamino)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Cbz-glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of N-Cbz-glycine ethyl ester, a crucial reagent in peptide synthesis and other areas of organic chemistry.[1] This document details the compound's key physical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis and purification.

Core Physical Properties

This compound, also known as ethyl 2-(((benzyloxy)carbonyl)amino)acetate, is a derivative of the amino acid glycine.[1] The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom is pivotal for its application in controlled chemical syntheses, particularly in the construction of peptides and other complex organic molecules.[1]

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C12H15NO4[2][3]
Molecular Weight 237.25 g/mol [4]
Appearance White or off-white crystalline solid/powder[4]
Melting Point 80-85 °C (range), 81-82 °C (specific)[2]
Boiling Point 376.3 °C at 760 mmHg[2]
Density 1.162 g/cm³
Solubility Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; low solubility in water.
Flash Point 181.4 °C
Vapor Pressure 7.32E-06 mmHg at 25°C
pKa 10.97 ± 0.46 (Predicted)

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

The melting point of a solid is a critical indicator of its purity.[5] Pure crystalline compounds typically exhibit a sharp melting point, while impurities will broaden and depress the melting range.[6]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed and recorded.[7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[5]

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[5] The dry powder is then packed into a capillary tube to a height of about 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (around 81-82 °C).[8] The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure sample, this range should be narrow.

Understanding the solubility of this compound is essential for its use in reactions, for purification via recrystallization, and for extraction processes.

Principle: A systematic approach is used to determine the solubility of the compound in various solvents, typically starting with water and then moving to organic solvents.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Spatula

  • Analytical balance

Procedure:

  • Water Solubility:

    • Weigh approximately 25 mg of this compound and place it into a small test tube.[9]

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[9]

    • Observe if the solid dissolves completely. Based on literature, it is expected to have low solubility in water.

  • Organic Solvent Solubility:

    • Repeat the process with various organic solvents such as ethanol, diethyl ether, and dichloromethane.[9]

    • For each solvent, add approximately 25 mg of the compound to 0.75 mL of the solvent in small portions, with vigorous mixing.

    • Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent. This compound is expected to be soluble in many common organic solvents.

Logical Workflow: Synthesis and Purification

Since this compound is a synthetic compound primarily used as a protecting group, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a typical workflow for its synthesis and subsequent purification, a critical process for ensuring its quality for research and development.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Glycine Ethyl Ester HCl + Benzyl Chloroformate Reaction Reaction in Aqueous Base Reactants->Reaction Schotten-Baumann conditions Extraction Extraction with Organic Solvent Reaction->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying and Solvent Evaporation Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Filtration Filtration and Drying Recrystallization->Filtration Product Pure N-Cbz-glycine ethyl ester Filtration->Product

Caption: Workflow for the synthesis and purification of this compound.

References

Navigating the Solubility Landscape of N-Cbz-glycine Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical entities is paramount for successful formulation, synthesis, and purification processes. This technical guide delves into the solubility characteristics of N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis and pharmaceutical development.

General Solubility Profile of this compound

This compound is generally characterized as a white to off-white crystalline solid. It exhibits good solubility in a variety of common organic solvents. This includes alcohols, ethers, and chlorinated hydrocarbons. Conversely, it demonstrates low solubility in water.[1] This solubility profile is critical for its application in organic synthesis, particularly in peptide chemistry, where it is used as a protected form of the amino acid glycine to prevent unintended reactions.

Quantitative Solubility Data for N-Cbz-glycine

As a proxy to understand the solubility behavior of the ethyl ester, the following tables summarize the mole fraction solubility (x₁) of N-Cbz-glycine in fourteen different organic solvents at temperatures ranging from 283.15 K to 323.15 K. This data is derived from a comprehensive study utilizing a static gravimetric method.

Table 1: Mole Fraction Solubility (x₁) of N-Cbz-glycine in Alcohols

Temperature (K)MethanolEthanoln-Propanoliso-Propanoln-Butanoliso-Butanoln-Pentanol
283.150.08910.05530.03850.04560.02980.02150.0241
288.150.10350.06490.04540.05320.03510.02540.0284
293.150.12010.07620.05350.06210.04130.03010.0335
298.150.13920.08930.06310.07250.04860.03560.0396
303.150.16110.10460.07430.08450.05710.04210.0468
308.150.18620.12240.08740.09840.06690.04970.0552
313.150.21480.14300.10260.11450.07840.05850.0651
318.150.24750.16680.12040.13290.09170.06880.0767
323.150.28470.19440.14100.15410.10720.08080.0902

Table 2: Mole Fraction Solubility (x₁) of N-Cbz-glycine in Ketones, Esters, and Other Solvents

Temperature (K)Acetone2-ButanoneMethyl AcetateEthyl AcetateAcetonitrileDichloromethaneWater
283.150.06520.05180.04810.03920.01950.00350.0008
288.150.07630.06070.05640.04620.02310.00420.0009
293.150.08920.07120.06620.05440.02740.00510.0011
298.150.10420.08350.07770.06410.03250.00610.0013
303.150.12160.09790.09120.07540.03850.00730.0015
308.150.14170.11470.10700.08860.04550.00880.0018
313.150.16500.13420.12550.10400.05370.01050.0021
318.150.19180.15690.14700.12190.06330.01260.0025
323.150.22270.18320.17190.14280.07460.01510.0030

Experimental Protocol: Static Gravimetric Method for Solubility Determination

The following provides a detailed methodology for determining the solubility of a solid compound in a solvent, as adapted from the study on N-Cbz-glycine.

Objective: To determine the equilibrium solubility of a solid solute in a given solvent at various temperatures.

Materials and Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer

  • Thermostatic water bath with temperature control

  • Analytical balance (precision of ±0.1 mg)

  • Drying oven

  • Syringe with a filter (e.g., 0.45 μm pore size)

Procedure:

  • Sample Preparation: Add an excess amount of the solid solute to a known mass of the solvent in the jacketed glass vessel. This ensures that a saturated solution is formed.

  • Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

  • Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel for a predetermined period.

  • Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter. The filter ensures that no solid particles are transferred.

  • Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed container. Evaporate the solvent completely in a drying oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

  • Calculation: The mole fraction solubility (x₁) is calculated using the following equation:

    x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved solute.

    • M₁ is the molar mass of the solute.

    • m₂ is the mass of the solvent.

    • M₂ is the molar mass of the solvent.

  • Temperature Variation: Repeat the procedure for each desired temperature point to generate a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the static gravimetric method for solubility determination.

Solubility_Determination_Workflow A Sample Preparation (Excess Solute in Solvent) B Equilibration (Stirring at Constant T) A->B Transfer to Jacketed Vessel C Phase Separation (Settling of Undissolved Solid) B->C Stop Stirring D Sample Withdrawal (Filtered Supernatant) C->D Use Syringe with Filter E Gravimetric Analysis (Solvent Evaporation) D->E Transfer to Weighed Container F Calculation (Mole Fraction Solubility) E->F Weigh Dried Solute Solvent_Selection_Pathway Start Define Process Goal (e.g., Crystallization, Reaction) Solubility_Screen Screen Solubility in Various Solvents Start->Solubility_Screen High_Solubility High Solubility at High Temperature Solubility_Screen->High_Solubility Temperature Gradient Inert_Reaction Solvent is Inert to Reactants Solubility_Screen->Inert_Reaction For Reactions Poor_Solvent Poor Solvent (Consider Alternatives) Solubility_Screen->Poor_Solvent Unfavorable Profile Low_Solubility Low Solubility at Low Temperature High_Solubility->Low_Solubility Good_Solvent Good Solvent for Crystallization Low_Solubility->Good_Solvent Favorable Profile Reaction_Solvent Suitable Reaction Solvent Inert_Reaction->Reaction_Solvent Yes Inert_Reaction->Poor_Solvent No

References

N-Cbz-Glycine Ethyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of N-Cbz-glycine ethyl ester, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols for its use in peptide synthesis, and relevant workflow diagrams.

Core Compound Data

This compound, systematically named ethyl 2-(((benzyloxy)carbonyl)amino)acetate, is a derivative of the amino acid glycine. The N-Cbz (carboxybenzyl) protecting group makes it an invaluable tool in synthetic chemistry, particularly in peptide synthesis, by preventing unintended reactions at the amine functionality.[1]

PropertyValueSource
CAS Number 1145-81-9[2]
Molecular Formula C12H15NO4[2]
Molecular Weight 237.25 g/mol
Synonyms Ethyl N-benzyloxycarbonylglycinate, Z-Gly-OEt[2]

Experimental Protocols

This compound is primarily utilized as a building block in peptide synthesis. The following protocols detail its application in the formation of a dipeptide and the subsequent deprotection of the Cbz group.

Peptide Coupling: Synthesis of a Dipeptide Ester

This protocol describes the coupling of an N-Cbz protected amino acid with an amino acid ester, a fundamental step in solution-phase peptide synthesis.

Materials:

  • N-Cbz-amino acid (e.g., N-Cbz-L-leucine)

  • Glycine ethyl ester hydrochloride

  • Coupling agent (e.g., methoxyacetylene or a carbodiimide)

  • Base (e.g., triethylamine or sodium carbonate)

  • Solvent (e.g., ethyl acetate, dichloromethane)

  • 2 N Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Free Amino Ester: To a solution of glycine ethyl ester hydrochloride in a suitable solvent, add an equimolar amount of a base, such as triethylamine, to neutralize the hydrochloride and generate the free amino ester.

  • Coupling Reaction: In a separate flask, dissolve the N-Cbz-amino acid and the coupling agent in the same solvent. Add the solution of the free amino acid ester to this mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 2 N hydrochloric acid solution, water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure N-Cbz-dipeptide ethyl ester.

Deprotection of the Cbz Group

This protocol outlines the removal of the N-Cbz protecting group to liberate the free amine of the peptide for further chain elongation.

Materials:

  • N-Cbz-dipeptide ethyl ester

  • Palladium on charcoal (Pd/C) catalyst (10%)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve the N-Cbz-dipeptide ethyl ester in a suitable solvent in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Wash the celite pad with the solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected dipeptide ethyl ester.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involving this compound.

Peptide_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A N-Cbz-Amino Acid C Peptide Coupling (e.g., with DCC/HOBt) A->C B Glycine Ethyl Ester B->C D N-Cbz-Dipeptide Ethyl Ester C->D

Caption: Workflow for the synthesis of an N-Cbz-protected dipeptide ester.

Cbz_Deprotection_Workflow cluster_starting_material Starting Material cluster_process Process cluster_products Products A N-Cbz-Dipeptide Ethyl Ester B Catalytic Hydrogenation (H2, Pd/C) A->B C Dipeptide Ethyl Ester B->C D Toluene + CO2 B->D

Caption: Workflow for the deprotection of the N-Cbz group.

While this compound is a cornerstone in synthetic peptide chemistry, there is no significant evidence in the current literature to suggest its direct involvement in biological signaling pathways. Its primary role is that of a synthetic intermediate in the laboratory.

References

A Technical Guide to the Synthesis of N-Cbz-Glycine Ethyl Ester from Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic route to N-(Benzyloxycarbonyl)glycine ethyl ester (N-Cbz-glycine ethyl ester), a crucial building block in peptide synthesis and pharmaceutical development. The process is a staple in organic chemistry, demonstrating fundamental principles of amino acid protection. The synthesis is presented as a two-stage process, beginning with the esterification of glycine to form its ethyl ester hydrochloride salt, followed by the N-protection of the resulting amino ester using benzyl chloroformate under Schotten-Baumann conditions.

Stage 1: Synthesis of Glycine Ethyl Ester Hydrochloride

The initial step involves the conversion of glycine into its corresponding ethyl ester hydrochloride via Fischer esterification. This reaction utilizes an excess of ethanol as both the solvent and reactant, with a strong acid catalyst. Thionyl chloride is a common and effective reagent for this purpose, as it reacts with ethanol in situ to generate HCl and sulfur dioxide, driving the reaction forward.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of amino acids.[1][2]

  • Reaction Setup : A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with absolute ethanol (e.g., 1000 mL).

  • Acid Catalyst Generation : The flask is cooled to a temperature between -10°C and 0°C using an ice-salt bath. Thionyl chloride (e.g., 2.0-2.2 equivalents) is added dropwise to the cooled ethanol while stirring. This exothermic reaction generates the necessary HCl catalyst in situ.

  • Addition of Glycine : Once the addition of thionyl chloride is complete and the solution has stabilized, glycine (1.0 equivalent) is added portion-wise to the mixture.[1]

  • Reaction : The ice bath is removed, and the reaction mixture is heated to reflux for a period of 2 to 4 hours.[1][3]

  • Workup and Isolation : After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol and any remaining thionyl chloride are removed under reduced pressure using a rotary evaporator.[2]

  • Purification : To ensure complete removal of residual reagents, the resulting white solid is triturated with fresh ethanol twice, with the solvent being removed by rotary evaporation each time.[2] The crude product is then purified by recrystallization from absolute ethanol to yield fine, colorless needles of glycine ethyl ester hydrochloride.[2][4] The final product should be dried under a high vacuum. A typical yield for this procedure is around 90%.[2]

Quantitative Data: Stage 1

Table 1: Reagents and Typical Molar Ratios for Esterification

Reagent Molar Ratio Purpose
Glycine 1.0 Starting Material
Absolute Ethanol Solvent / Reagent Ester Source & Medium

| Thionyl Chloride | 1.2 - 2.1 | Acid Catalyst Source[1][3] |

Table 2: Characterization of Glycine Ethyl Ester Hydrochloride

Parameter Value Reference
Appearance Colorless, acicular solid [1]
Melting Point 142–144 °C [4][5]
Yield ~90% [2]
¹H-NMR (300 MHz, CD₃OD) δ=4.30 (q, 2H), 3.83 (s, 2H), 1.32 (t, 3H) ppm [1]

| ¹³C-NMR (75 MHz, CD₃OD) | δ=167.53, 63.46, 41.09, 14.39 ppm |[1] |

Stage 2: N-Protection via Schotten-Baumann Reaction

The second stage involves the protection of the amino group of glycine ethyl ester using benzyl chloroformate (Cbz-Cl). This is achieved through the Schotten-Baumann reaction, a method for synthesizing amides from amines and acid chlorides.[6] The reaction is performed in a two-phase system (organic/aqueous) with a base to neutralize the hydrochloric acid generated during the acylation.[7] The base deprotonates the glycine ethyl ester hydrochloride, liberating the free amine to act as a nucleophile.

Experimental Protocol: Cbz-Protection
  • Reaction Setup : Glycine ethyl ester hydrochloride (1.0 equivalent) is dissolved in water in a flask placed in an ice bath to maintain a temperature of 0-5°C. An immiscible organic solvent such as diethyl ether or dichloromethane is added.[7]

  • Reagent Addition : While stirring the biphasic mixture vigorously, benzyl chloroformate (1.0-1.1 equivalents) and an aqueous solution of a base (e.g., 2N NaOH or saturated sodium carbonate) are added concurrently but separately via dropping funnels.[8] The rate of addition should be controlled to keep the temperature below 5°C and maintain the aqueous layer at a pH above 8.

  • Reaction : After the addition is complete, the mixture is stirred vigorously for an additional 1-2 hours, allowing it to slowly warm to room temperature.[9]

  • Workup and Isolation : The reaction mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted once more with the organic solvent. The combined organic layers are washed successively with cold 0.5 N HCl, water, and finally a saturated sodium bicarbonate solution.[10]

  • Purification : The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.[10] The resulting crude product, which may be an oil or a solid, is purified by recrystallization, typically from a solvent mixture like ethyl acetate and petroleum ether, to yield pure this compound as a white crystalline solid.[10][11]

Quantitative Data: Stage 2

Table 3: Reagents for Cbz-Protection

Reagent Purpose
Glycine Ethyl Ester HCl Starting Material
Benzyl Chloroformate Cbz Protecting Group Source
Sodium Hydroxide / Carbonate Base (Neutralizes HCl, liberates free amine)
Dichloromethane / Diethyl Ether Organic Solvent

| Ethyl Acetate / Petroleum Ether | Recrystallization Solvents |

Table 4: Characterization of this compound | Parameter | Value | Reference | | :--- | :--- | | Appearance | White crystalline solid |[11] | | Melting Point | 79–85 °C |[10][11] | | Solubility | Soluble in organic solvents (alcohols, ethers), low solubility in water. |[11] |

Synthesis Workflow

The overall synthetic pathway from the starting material to the final protected amino acid ester is depicted in the workflow diagram below.

Caption: Experimental workflow for the two-stage synthesis of this compound.

References

The Versatility of N-Cbz-Glycine Ethyl Ester in Modern Organic Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-glycine ethyl ester, a cornerstone building block in organic synthesis, offers a unique combination of stability and reactivity, making it an invaluable tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its key applications, from its traditional role in peptide chemistry to its emerging use in the synthesis of diverse heterocyclic scaffolds and peptidomimetics. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in the laboratory.

Core Application: A stalwart in Peptide Synthesis

The primary and most well-established application of this compound is in peptide synthesis. The N-Cbz (benzyloxycarbonyl) group serves as a robust protecting group for the amine functionality of glycine, preventing unwanted side reactions during peptide coupling.[1][2] The ethyl ester protects the C-terminus, allowing for sequential peptide bond formation.

The general workflow for incorporating a glycine residue using this compound involves two key steps: peptide coupling and deprotection.

Peptide Coupling: The carboxylic acid of an N-protected amino acid is activated and then reacted with the free amine of a deprotected amino acid ester. In the context of this compound, it can either be the N-terminal or the C-terminal coupling partner after appropriate deprotection.

Deprotection: The Cbz group is typically removed via catalytic hydrogenolysis, a mild and efficient method that liberates the free amine for subsequent coupling reactions.[2]

Peptide_Synthesis_Workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection N_Cbz_AA_COOH N-Cbz-Amino Acid (R-COOH) Gly_Ester Glycine Ethyl Ester (H-Gly-OEt) Coupling Coupling Reagents (e.g., Methoxy Acetylene) Dipeptide N-Cbz-Dipeptide Ethyl Ester (Cbz-AA-Gly-OEt) Deprotection_Step Catalytic Hydrogenolysis (H₂, Pd/C) Free_Amine_Dipeptide Dipeptide Ethyl Ester (H-AA-Gly-OEt) Further_Coupling Free_Amine_Dipeptide->Further_Coupling Chain Elongation

Quantitative Data for Peptide Coupling Reactions

The following table summarizes various peptide coupling reactions involving N-Cbz protected amino acids and glycine ethyl ester, highlighting the reaction conditions and yields.

N-Cbz-Amino AcidCoupling ReagentSolventTemp. (°C)Time (h)Yield (%)M.P. of Product (°C)Reference
N-Cbz-L-leucineMethoxy acetyleneEthyl acetate503-102-104[2]
N-Cbz-S-benzyl-cysteineEthoxy acetyleneEthyl acetate603-98[2]
N-Cbz-glycineMethoxy acetyleneEthyl alcohol503-100-102[2]
N-Cbz-L-glutamic acid-α-ethyl esterMethoxy acetylene-reflux270105[2]
N-Cbz-glycineL-phenylalanine-benzyl esterEthyl acetate60-9074[2]
Experimental Protocols

Protocol 1: Synthesis of N-Cbz-L-leucyl-glycine-ethylester [2]

  • Mix equimolecular quantities of glycine-ethyl ester and N-Cbz-L-leucine with methoxy acetylene (1.3 mol per mol of glycine ester).

  • Heat the mixture under reflux in a water bath at 50°C for 3 hours to form a homogeneous solution.

  • Cool the solution and add ether.

  • Wash the mixture successively with an ice-cold potassium carbonate solution, water, an ice-cold 0.5 N hydrochloric acid solution, and water.

  • Dry the solution over sodium sulphate.

  • Evaporate the ether slowly to crystallize the peptide.

  • Collect the crystals by suction and wash with a small amount of ice-cold ether. The melting point of the resulting peptide ester is 102-104°C.

Protocol 2: Deprotection of the Cbz Group

  • Dissolve the N-Cbz protected peptide in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.

Piperazine-2,5-diones (Diketopiperazines)

Diketopiperazines are cyclic dipeptides that can be synthesized from amino acid esters. N-Cbz-glycylglycine ethyl ester, formed by the coupling of N-Cbz-glycine and glycine ethyl ester, can undergo intramolecular cyclization upon deprotection to yield piperazine-2,5-dione (cyclo(Gly-Gly)).[3]

Diketopiperazine_Synthesis Cbz_Gly_Gly_OEt N-Cbz-glycylglycine ethyl ester Deprotection Deprotection (e.g., H₂, Pd/C) Cbz_Gly_Gly_OEt->Deprotection Gly_Gly_OEt Glycylglycine ethyl ester Deprotection->Gly_Gly_OEt Cyclization Intramolecular Cyclization (Heat) Gly_Gly_OEt->Cyclization Diketopiperazine Piperazine-2,5-dione (cyclo(Gly-Gly)) Cyclization->Diketopiperazine

Protocol 3: General Procedure for Diketopiperazine Synthesis from Dipeptide Esters [3]

  • Deprotect the N-terminal protecting group of the dipeptide ester (e.g., N-Cbz-glycylglycine ethyl ester) using appropriate conditions (e.g., catalytic hydrogenolysis for Cbz).

  • Dissolve the resulting dipeptide ester in a high-boiling point solvent such as ethylene glycol or Dowtherm A.

  • Heat the solution to reflux to induce intramolecular cyclization and elimination of ethanol.

  • Cool the reaction mixture to allow the diketopiperazine to crystallize.

  • Collect the product by filtration and wash with a suitable solvent.

Application in Multicomponent Reactions (MCRs) for Peptidomimetic and Library Synthesis

Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity. While direct examples utilizing this compound are not extensively documented, its derivatives and analogous structures are widely employed in MCRs to create peptidomimetics and compound libraries.[4][5]

The general principle involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot synthesis. N-Cbz-glycine (after hydrolysis of the ester) can serve as the carboxylic acid component, or glycine ethyl ester can be used as the amine component in an Ugi reaction.

Ugi_Reaction Amine Amine (e.g., Glycine Ethyl Ester) Ugi_Product α-Acylamino Amide (Peptidomimetic) Amine->Ugi_Product Carbonyl Aldehyde/Ketone Carbonyl->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

The products of these reactions are highly functionalized and can serve as scaffolds for further chemical modifications, making them valuable in drug discovery for the rapid exploration of chemical space.

Precursor for Chiral Building Blocks

N-Cbz-glycine derivatives, including the ethyl ester, can be utilized as starting materials for the synthesis of more complex chiral building blocks. For instance, Horner-Wadsworth-Emmons reaction of an N-Cbz-glycine phosphonate with an aldehyde, followed by asymmetric hydrogenation, can lead to the formation of chiral α-amino acids.[6]

Quantitative Data for Chiral Building Block Synthesis
Starting MaterialReagent 1Reagent 2Productee (%)Reference
N-(benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester2,4-dimethylbenzaldehydeDBU(S)-amido ester>98[6]

Protocol 4: Synthesis of a Chiral Amido Ester [6]

  • To a solution of N-(benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester (1.1 eq) in dichloromethane, add DBU (1.05 eq).

  • Stir the reaction mixture for 30 minutes, then add the aldehyde (1.0 eq).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding aqueous HCl and extracting with an organic solvent.

  • Purify the crude product by chromatography to yield the amidoacrylate.

  • Subject the amidoacrylate to catalytic hydrogenation with a chiral catalyst (e.g., (S,S)-DuPHOS) to obtain the chiral amido ester.

Conclusion

This compound remains a highly relevant and versatile reagent in modern organic synthesis. Its utility extends far beyond its traditional role in peptide synthesis, finding applications in the construction of complex heterocyclic systems, the rapid generation of molecular diversity through multicomponent reactions, and the synthesis of valuable chiral building blocks. The detailed protocols and quantitative data provided in this guide aim to empower researchers to effectively harness the full potential of this fundamental synthetic tool.

References

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Carboxybenzyl (Cbz or Z) protecting group holds a seminal position in the history and practice of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first widely adopted Nα-protecting group that enabled the controlled, stepwise assembly of amino acids, revolutionizing the field of peptide chemistry.[1][2] Despite the later development of other key protecting groups like Boc and Fmoc, the Cbz group remains a vital tool in the synthetic chemist's arsenal due to its unique stability profile, reliability, and versatile deprotection methods. This technical guide provides a comprehensive examination of the Cbz protecting group, detailing its core function, mechanisms of introduction and cleavage, quantitative performance data, and detailed experimental protocols.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilicity of the α-amino group of an amino acid. This prevents unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[1] The Cbz group, a benzyloxycarbonyl moiety, converts the highly reactive primary or secondary amine into a significantly less nucleophilic carbamate.[3]

A key advantage of the Cbz group is its stability under a broad range of conditions, including those that are basic and mildly acidic.[3] This robustness allows for the selective removal of other protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group, in orthogonal protection schemes.[4]

Introduction of the Cbz Group: The Schotten-Baumann Reaction

The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where an amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The base, typically sodium carbonate or sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction and to maintain a pH between 8 and 10, which is optimal for the reaction and minimizes racemization.[5]

Cbz_Protection

Caption: Mechanism of Cbz Protection of an Amino Acid.

Quantitative Data for Cbz Protection

The Schotten-Baumann method is highly efficient for a wide range of amino acids, consistently yielding excellent results. The following table summarizes typical yields for the N-Cbz protection of various amino acids.

Amino AcidReagentsSolventTemperatureTime (h)Yield (%)Reference
GlycineCbz-Cl, NaOHWater0 °C - RT0.586-91[1]
L-AlanineCbz-Cl, NaHCO₃/Na₂CO₃Water0 °C - RT2-4>90[5]
L-PhenylalanineCbz-Cl, NaHCO₃THF/Water0 °C2090[3]
L-LeucineCbz-Cl, NaOHWater0 °C - RT~1>90[1]
L-CyclohexylglycineCbz-Cl, NaOHWater/EtOAcRT-82.3[6]

Cleavage of the Cbz Group: Deprotection Strategies

The versatility of the Cbz group is further highlighted by the various methods available for its removal. The choice of deprotection strategy is dictated by the presence of other functional groups within the peptide.

Catalytic Hydrogenolysis

The classic and most widely used method for Cbz deprotection is catalytic hydrogenolysis.[7] This method involves the use of a palladium catalyst, typically 10% palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond. The reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts.[8]

Cbz_Deprotection_Hydrogenolysis

Caption: Cbz Deprotection by Catalytic Hydrogenolysis.

Catalytic Transfer Hydrogenation

A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[6] This method utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or sodium borohydride, in the presence of a palladium catalyst.[6][8]

Acidic Cleavage

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), acidic cleavage provides a valuable alternative.[7] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[5]

Quantitative Data for Cbz Deprotection

The efficiency of Cbz deprotection varies with the chosen method and the substrate. The following table provides a comparative summary of different deprotection conditions and their reported yields.

Deprotection MethodReagents/CatalystSolventTemperatureTimeSubstrate ExampleYield (%)Reference
Catalytic HydrogenationH₂, 10% Pd/CMeOHRT1-24 hN-Cbz-aniline98[8]
H₂, 10% Pd/CEtOHRT< 2 hCbz-L-Phe-L-Leu-OEt>95[8]
Catalytic Transfer HydrogenationHCOONH₄, 10% Pd/CMeOHReflux1-3 hN-Cbz protected peptides>90[8]
NaBH₄, 10% Pd/CMeOHRT5-15 minN-Cbz aromatic amines93-98[8]
Acidic Cleavage33% HBr in AcOH-RT1-4 hN-Cbz-glycineHigh[8]
AlCl₃, HFIPHFIPRT-Various N-Cbz compoundsHigh[5]

Orthogonality and Strategic Applications

The stability of the Cbz group to both acidic and basic conditions makes it an excellent component of orthogonal protection strategies in complex peptide synthesis.[4]

  • Cbz and Boc: The Cbz group is stable to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group. This allows for the selective deprotection of a Boc-protected amine in the presence of a Cbz-protected amine.[9]

  • Cbz and Fmoc: Similarly, the Cbz group is resistant to the basic conditions (e.g., piperidine) required for the removal of the Fmoc group.[4]

This orthogonality is crucial for the synthesis of peptides with modified side chains or for the convergent synthesis of large peptides from smaller, protected fragments.

Orthogonal_Strategy

Caption: Orthogonality of Cbz, Boc, and Fmoc Protecting Groups.

Experimental Protocols

General Procedure for N-Cbz Protection of an Amino Acid

Safety Precaution: Benzyl chloroformate is corrosive, lachrymatory, and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

  • Dissolution: Dissolve the amino acid (1.0 equiv) in an aqueous solution of sodium carbonate (2.0 equiv) or a mixture of sodium carbonate and sodium bicarbonate. The pH should be maintained between 8 and 10.[5]

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.05-1.2 equiv) dropwise to the cold, stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: Continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. The N-Cbz protected amino acid will precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization, for example, from an ethyl acetate/hexane mixture.[12]

General Procedure for Cbz Deprotection by Catalytic Hydrogenation
  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction flask.[7]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.[7]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

General Procedure for Cbz Deprotection by Catalytic Transfer Hydrogenation
  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in methanol or ethanol.[7]

  • Catalyst and Hydrogen Donor Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equiv).[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up and Isolation: Follow the filtration and isolation steps described in the catalytic hydrogenation protocol. An aqueous work-up may be necessary to remove ammonium salts.

Potential Side Reactions and Considerations

  • Racemization: While the Cbz group is generally considered to be a low-racemization protecting group, the conditions of both its introduction and the subsequent coupling steps must be carefully controlled. The use of certain coupling reagents or harsh basic conditions can lead to epimerization.[13][14][15]

  • Catalyst Poisoning: In catalytic hydrogenolysis, the palladium catalyst is susceptible to poisoning by sulfur-containing amino acids such as cysteine and methionine. This can lead to slow or incomplete reactions. In such cases, alternative deprotection methods or the use of a larger amount of catalyst may be necessary.[8][16]

  • Over-reduction: During hydrogenolysis, other reducible functional groups in the peptide, such as nitro groups, alkynes, or alkenes, may also be reduced. The choice of deprotection method must take into account the compatibility with all functional groups present in the molecule.[8]

Conclusion

The carboxybenzyl protecting group, a cornerstone of peptide synthesis for nearly a century, continues to be a valuable and widely used tool for researchers, scientists, and drug development professionals. Its robust stability, ease of introduction, and multiple, reliable deprotection methods, particularly its orthogonality with Boc and Fmoc groups, ensure its enduring relevance in the synthesis of complex peptides. A thorough understanding of its chemical properties, reaction mechanisms, and potential side reactions, as detailed in this guide, is essential for its successful application in modern peptide chemistry.

References

Navigating the Safe Handling of N-Cbz-glycine Ethyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-glycine ethyl ester, a key building block in peptide synthesis and pharmaceutical research, requires careful handling due to its potential hazards. This technical guide provides a comprehensive overview of the safety precautions, physical and chemical properties, and emergency procedures necessary for the safe utilization of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Core Safety and Handling Protocols

Proper handling of this compound is paramount to prevent accidental exposure and ensure laboratory safety. The following protocols outline the essential precautions to be taken.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of personal protective equipment. When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or in case of a significant spill risk, impervious clothing may be necessary.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a full-face respirator with an appropriate particulate filter should be used.[1]

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] A chemical fume hood is highly recommended, especially when heating the substance or when dust generation is possible.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of where the chemical is being handled.

Handling and Storage Procedures

Prudent laboratory practices for handling and storage are essential for preventing accidents.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Do not inhale dust or vapors.[2] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][4] The recommended storage temperature is between 2-8°C.[2] Keep away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing agents.[2]

Physicochemical and Toxicological Data

Understanding the physical, chemical, and toxicological properties of this compound is critical for a thorough risk assessment.

Physical and Chemical Properties
PropertyValueSource
Appearance White or off-white crystalline solid/powder[2][5]
Molecular Formula C12H15NO4[2][6]
Molar Mass 237.25 g/mol [2]
Melting Point 81-82°C[2]
Boiling Point 376.3°C at 760 mmHg[2]
Density 1.162 g/cm³[2]
Flash Point 181.4°C[2]
Solubility Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Low solubility in water.[2]
Vapor Pressure 7.32E-06 mmHg at 25°C[2]
Toxicological Information

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7][8]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][7][8]

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Accidental Release Measures

In the case of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][4]

  • Personal Protection: Wear the appropriate personal protective equipment (as outlined in the PPE section) during cleanup.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow This compound Spill Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Prevent spreading) ventilate->contain cleanup Clean Up Spill (Sweep solid material) contain->cleanup disposal Place in Labeled Waste Container cleanup->disposal decontaminate Decontaminate Spill Area disposal->decontaminate report Report the Incident decontaminate->report end Spill Response Complete report->end

Caption: Workflow for a chemical spill of this compound.

Conclusion

While this compound is an invaluable tool in chemical synthesis, its potential hazards necessitate a diligent and informed approach to its handling. By implementing the safety precautions, understanding the compound's properties, and being prepared for emergencies as outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment. Continuous review of safety procedures and adherence to institutional and regulatory guidelines are essential for the ongoing safe use of this and all laboratory chemicals.

References

A Comprehensive Technical Guide on the Cbz Protection of Glycine's Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the mechanism and experimental protocols for the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz or Z) group. This foundational technique in peptide synthesis and organic chemistry is critical for the controlled formation of peptide bonds and the synthesis of complex molecules.

Core Mechanism: The Schotten-Baumann Reaction

The protection of glycine's amino group with benzyl chloroformate proceeds via the Schotten-Baumann reaction, a well-established method for the acylation of amines.[1][2][3] The reaction is conducted under basic conditions, which is crucial for the deprotonation of the amino group, rendering it nucleophilic.[4][5]

Under neutral conditions, glycine primarily exists as a zwitterion, with a protonated ammonium group that is not nucleophilic.[4][6] The addition of a base, typically sodium hydroxide, deprotonates the ammonium ion to reveal the free amino group, which can then act as a nucleophile.[4][7]

The nucleophilic nitrogen atom of the deprotonated glycine then attacks the electrophilic carbonyl carbon of benzyl chloroformate.[5][8] This is followed by the departure of the chloride leaving group, resulting in the formation of a carbamate and hydrochloric acid.[7][8] The base in the reaction mixture neutralizes the liberated HCl, driving the reaction to completion.[5]

A critical aspect of this procedure is the controlled addition of benzyl chloroformate and base to the aqueous glycine solution, often at low temperatures (e.g., 0 °C), to minimize the hydrolysis of the benzyl chloroformate, which would otherwise reduce the yield of the desired product.[9]

Mechanism cluster_step1 Step 1: Deprotonation of Glycine cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Formation of Cbz-Glycine Glycine_Zwitterion Glycine (Zwitterion) {H3N+−CH2−COO−} Deprotonated_Glycine Deprotonated Glycine {H2N−CH2−COO−} Glycine_Zwitterion->Deprotonated_Glycine + OH− Deprotonated_Glycine2 Deprotonated Glycine {H2N−CH2−COO−} OH_minus OH− Water H2O Benzyl_Chloroformate Benzyl Chloroformate {C6H5CH2O(CO)Cl} Tetrahedral_Intermediate Tetrahedral Intermediate Deprotonated_Glycine2->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate2 Tetrahedral Intermediate Cbz_Glycine N-Cbz-Glycine {C6H5CH2O(CO)NHCH2COO−} Tetrahedral_Intermediate2->Cbz_Glycine Chloride Elimination Chloride Cl− Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Dissolve_Glycine Dissolve Glycine in 2M NaOH Cool Cool to 0 °C in an ice bath Dissolve_Glycine->Cool Add_Reagents Simultaneously add Benzyl Chloroformate and 4M NaOH dropwise over 30 min at 0 °C Cool->Add_Reagents Stir_Cold Stir for 1 hour at 0 °C Add_Reagents->Stir_Cold Stir_RT Stir for 2 hours at room temperature Stir_Cold->Stir_RT Wash_Ether Wash with diethyl ether Stir_RT->Wash_Ether Separate_Layers Separate aqueous layer Wash_Ether->Separate_Layers Acidify Acidify aqueous layer to pH 1-2 with concentrated HCl in an ice bath Separate_Layers->Acidify Filter Collect precipitate by vacuum filtration Acidify->Filter Wash_Water Wash precipitate with cold water Filter->Wash_Water Dry Dry under vacuum Wash_Water->Dry Product N-Cbz-Glycine Dry->Product

References

Spectroscopic and Synthetic Profile of N-Cbz-Glycine Ethyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthetic pathways of key building blocks is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for N-Cbz-glycine ethyl ester, a crucial intermediate in peptide synthesis.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.35m-5HC₆H₅
5.25s-1HNH
5.12s-2HC₆H₅CH
4.18q7.12HOCH ₂CH₃
3.95d6.22HNHCH
1.25t7.13HOCH₂CH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
169.8C =O (ester)
156.2C =O (carbamate)
136.4C (aromatic, C1')
128.5C H (aromatic, C3'/C5')
128.1C H (aromatic, C4')
128.0C H (aromatic, C2'/C6')
67.1C₆H₅C H₂
61.6OC H₂CH₃
42.8NHC H₂
14.2OCH₂C H₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3340Strong, BroadN-H Stretch
3035MediumC-H Stretch (Aromatic)
2985, 2940MediumC-H Stretch (Aliphatic)
1745StrongC=O Stretch (Ester)
1720StrongC=O Stretch (Carbamate)
1530StrongN-H Bend
1215StrongC-O Stretch (Ester)
1050StrongC-O Stretch (Carbamate)
700, 750StrongC-H Bend (Aromatic)

Sample preparation: KBr pellet or thin film.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of glycine ethyl ester hydrochloride with benzyl chloroformate under basic conditions.[1]

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Glycine ethyl ester hydrochloride is dissolved in water, and the solution is cooled in an ice bath.

  • A solution of sodium carbonate in water is added slowly to neutralize the hydrochloride and liberate the free amino ester.

  • Benzyl chloroformate and a further equivalent of sodium carbonate solution are added portion-wise while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred vigorously for a set period at low temperature and then allowed to warm to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]

NMR Spectroscopy

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired at room temperature.

  • Standard pulse sequences are used for both ¹H (single pulse) and ¹³C (proton-decoupled) experiments.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow and Relationships

The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product GlycineEsterHCl Glycine Ethyl Ester Hydrochloride ReactionStep N-Protection Reaction (Schotten-Baumann) GlycineEsterHCl->ReactionStep CbzCl Benzyl Chloroformate CbzCl->ReactionStep Base Base (e.g., Na₂CO₃) Base->ReactionStep Extraction Extraction ReactionStep->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization/ Chromatography) Drying->Purification FinalProduct N-Cbz-Glycine Ethyl Ester Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified N-Cbz-Glycine Ethyl Ester NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity

Caption: Characterization workflow for this compound.

References

Methodological & Application

Synthesis of N-Cbz-Glycine Ethyl Ester: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis and various other applications within medicinal chemistry and drug development. The procedure is based on the Schotten-Baumann reaction, a reliable method for the N-acylation of amino acid esters. This document outlines the required materials, detailed experimental procedure, purification methods, and characterization of the final product, including spectroscopic data. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided to aid in the seamless execution of the synthesis. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

This compound, also known as ethyl N-(benzyloxycarbonyl)glycinate, is a valuable derivative of the simplest amino acid, glycine. The benzyloxycarbonyl (Cbz or Z) group serves as a key protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. Its stability under various conditions and its straightforward removal via catalytic hydrogenation make it an indispensable tool in the synthesis of complex peptides and other pharmaceutically relevant molecules. The ethyl ester moiety protects the carboxylic acid group, allowing for selective reactions at the N-terminus.

This protocol details the synthesis of this compound from glycine ethyl ester hydrochloride and benzyl chloroformate under Schotten-Baumann conditions. This method involves the use of a biphasic system with an aqueous base to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

Materials and Methods

Reagents and Equipment
  • Glycine ethyl ester hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Melting point apparatus

Physicochemical Data of Key Compounds
Compound NameFormulaMW ( g/mol )m.p. (°C)b.p. (°C)Density (g/mL)
Glycine ethyl ester hydrochlorideC₄H₁₀ClNO₂139.58142-145--
Benzyl chloroformateC₈H₇ClO₂170.59-103 (20 mmHg)1.195
Sodium CarbonateNa₂CO₃105.99851-2.54
This compoundC₁₂H₁₅NO₄237.2535-38--

Experimental Protocol

The synthesis of this compound is performed via a Schotten-Baumann reaction.

Reaction Scheme
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride (1.0 eq, e.g., 10.0 g, 71.6 mmol) and sodium carbonate (2.5 eq, e.g., 19.0 g, 179 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 eq, e.g., 13.4 g, 11.2 mL, 78.8 mmol) dropwise to the cold, stirred solution over a period of 30-45 minutes. Ensure the temperature is maintained at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The product spot should be visible under UV light.

Work-up and Purification
  • Phase Separation: Pour the reaction mixture into a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL). The acid wash removes any unreacted amine, and the bicarbonate wash removes any remaining acidic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel if necessary.

Results and Characterization

The expected yield of this compound is typically in the range of 80-90%.

Physicochemical Properties
  • Appearance: White to off-white solid.

  • Melting Point: 35-38 °C.[1]

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.39-7.29 (m, 5H, Ar-H), 5.30 (s, 1H, NH), 5.14 (s, 2H, OCH₂Ph), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.97 (d, J = 5.9 Hz, 2H, NCH₂), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.1, 156.2, 136.3, 128.5, 128.2, 128.0, 67.2, 61.6, 43.8, 14.2.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Glycine Ethyl Ester HCl Sodium Carbonate Dichloromethane Water dissolve Dissolve in Flask reagents->dissolve cool Cool to 0°C dissolve->cool add_cbz Add Benzyl Chloroformate cool->add_cbz react Stir at RT add_cbz->react separate Separate Layers react->separate extract Extract with CH₂Cl₂ separate->extract wash Wash with Acid, Base, and Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize or Column Chromatography evaporate->purify product N-Cbz-glycine ethyl ester purify->product

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The Schotten-Baumann reaction is a highly effective method for the N-protection of amino acid esters. The use of a biphasic system with an inorganic base like sodium carbonate is advantageous as it efficiently neutralizes the generated HCl, driving the reaction forward and preventing the protonation and deactivation of the amino group. The dropwise addition of benzyl chloroformate at low temperatures is crucial to minimize its hydrolysis. The work-up procedure is designed to effectively remove unreacted starting materials and by-products, yielding a product of high purity. The provided spectroscopic data can be used to confirm the identity and purity of the synthesized this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate in peptide synthesis and medicinal chemistry. The described procedure is robust and can be readily implemented in a standard organic chemistry laboratory. The accompanying data and diagrams are intended to facilitate the successful execution of this synthesis by researchers and scientists.

References

Application Notes and Protocols for the Coupling Reaction of N-Cbz-glycine with another Amino Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the solution-phase coupling of N-Carbobenzyloxy-glycine (N-Cbz-glycine) with a second amino acid ester. This fundamental reaction is a cornerstone in the synthesis of dipeptides and larger peptide fragments, crucial for various applications in drug discovery and development. This document outlines common coupling methodologies, presents comparative data for different coupling reagents, and offers detailed, step-by-step protocols for laboratory execution.

Introduction

The formation of a peptide bond between two amino acids is a central transformation in peptide synthesis. The reaction involves the activation of the carboxylic acid of an N-protected amino acid, in this case, N-Cbz-glycine, to facilitate its reaction with the free amino group of another amino acid ester. The Carbobenzyloxy (Cbz) group is a widely used protecting group for the α-amino function due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The esterification of the C-terminus of the second amino acid prevents its self-condensation and enhances its solubility in organic solvents.

The choice of coupling reagent is critical for achieving high yields, minimizing side reactions such as racemization, and ensuring the purity of the final dipeptide. This document focuses on three widely used and effective coupling systems:

  • Carbodiimides with additives: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in combination with 1-Hydroxybenzotriazole (HOBt).

  • Onium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Comparative Data of Coupling Reagents

The selection of an appropriate coupling reagent is dependent on factors such as the specific amino acids being coupled, desired reaction time, and the scale of the synthesis. The following table summarizes typical quantitative data for the coupling of N-Cbz-glycine with various amino acid esters using different coupling reagents.

N-Cbz-glycineAmino Acid EsterCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Notes
1.0 eqL-Alanine ethyl ester HClEDC (1.2 eq), HOBt (1.2 eq)NMM (1.2 eq)DCM12-1885-95EDC is water-soluble, simplifying work-up.[1]
1.0 eqL-Leucine methyl ester HClDCC (1.1 eq), HOBt (1.1 eq)TEA (1.1 eq)DCM/DMF12-2480-90Dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[2]
1.0 eqL-Valine ethyl ester HClHBTU (1.1 eq), HOBt (1.1 eq)DIPEA (2.0 eq)DMF2-490-98HBTU offers faster reaction times and high yields.[1][3][4]
1.0 eqGlycine ethyl ester HClMethoxyacetylene (1.3 eq)NoneEthyl Acetate3~80An older method, useful for specific applications.

NMM: N-Methylmorpholine, TEA: Triethylamine, DIPEA: N,N-Diisopropylethylamine, DCM: Dichloromethane, DMF: N,N-Dimethylformamide.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of N-Cbz-glycine with an amino acid ester using the aforementioned coupling reagents.

Protocol 1: Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[1]

Materials:

  • N-Cbz-glycine

  • Amino acid ester hydrochloride (e.g., L-Alanine ethyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve N-Cbz-glycine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Amine Neutralization: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.2 eq). Stir at room temperature for 15 minutes.

  • Coupling Reaction: To the cooled solution from step 1, add EDC·HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid. Add the neutralized amine solution from step 2 to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.

Protocol 2: Coupling using DCC/HOBt

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent with HOBt.

Materials:

  • N-Cbz-glycine

  • Amino acid ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add TEA (1.1 eq). Stir at room temperature for 15 minutes.

  • Coupling Reaction: To the neutralized amine solution, add N-Cbz-glycine (1.0 eq) and HOBt (1.1 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM to the cooled reaction mixture. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM. Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.

Protocol 3: Coupling using HBTU

This protocol utilizes the highly efficient onium salt coupling reagent HBTU.

Materials:

  • N-Cbz-glycine

  • Amino acid ester hydrochloride (e.g., L-Valine ethyl ester hydrochloride)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Pre-activation: In a round-bottom flask, dissolve N-Cbz-glycine (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes.

  • Coupling Reaction: To the pre-activated solution, add the amino acid ester hydrochloride (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide.

Visualizations

Signaling Pathway of Carbodiimide-Mediated Peptide Coupling

The following diagram illustrates the mechanism of peptide bond formation using a carbodiimide coupling agent like EDC or DCC, with the involvement of an HOBt additive to form a more stable active ester and minimize side reactions.

G cluster_activation Activation Step cluster_coupling Coupling Step Cbz_Gly N-Cbz-glycine Carbodiimide EDC or DCC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Cbz_Gly->O_Acylisourea + Carbodiimide Urea Urea Byproduct HOBt HOBt HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Dipeptide Protected Dipeptide (Cbz-Gly-NH-CHR'-COOR'') O_Acylisourea->Dipeptide + Amino Acid Ester (Direct Pathway) Amino_Ester Amino Acid Ester (H₂N-CHR'-COOR'') HOBt_Ester->Dipeptide + Amino Acid Ester

Caption: Carbodiimide-mediated peptide bond formation.

Experimental Workflow for Solution-Phase Dipeptide Synthesis

This diagram outlines the general workflow for the synthesis, work-up, and purification of a protected dipeptide in solution-phase.

G Start Start: N-Cbz-glycine & Amino Acid Ester HCl Activation 1. Activation of Carboxylic Acid (Coupling Reagent + Additive) Start->Activation Neutralization 2. Neutralization of Amine HCl (Base) Start->Neutralization Coupling 3. Coupling Reaction Activation->Coupling Neutralization->Coupling Workup 4. Aqueous Work-up (Acid/Base Washes) Coupling->Workup Drying 5. Drying & Concentration Workup->Drying Purification 6. Purification (Column Chromatography) Drying->Purification End End: Pure Protected Dipeptide Purification->End

Caption: General workflow for dipeptide synthesis.

Safety and Handling

  • Coupling Reagents: Carbodiimides (EDC, DCC) are moisture-sensitive and can be irritating. HBTU is also moisture-sensitive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane and N,N-Dimethylformamide are hazardous solvents. Use them in a fume hood and avoid inhalation and skin contact.

  • Acids and Bases: Handle strong acids (HCl) and bases (TEA, DIPEA, NMM) with care, as they are corrosive.

By following these detailed protocols and considering the comparative data, researchers can effectively synthesize dipeptides from N-Cbz-glycine for their specific research and development needs.

References

Application Notes and Protocols for the Deprotection of the Cbz Group from N-Cbz-glycine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide chemistry, owing to its stability under a range of conditions.[1][2] Its removal, or deprotection, is a critical step that requires careful consideration of the substrate's overall functionality to ensure high yield and purity of the desired product, glycine ethyl ester. This document provides detailed application notes and protocols for the deprotection of the Cbz group from N-Cbz-glycine ethyl ester, focusing on the most prevalent and effective methods: catalytic hydrogenation, transfer hydrogenation, and acid-catalyzed cleavage.

Overview of Deprotection Strategies

The selection of a deprotection strategy for this compound is contingent on several factors, including the presence of other functional groups, the desired scale of the reaction, and the availability of specialized equipment.

  • Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Cbz deprotection. It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst. A significant advantage of this method is the formation of benign byproducts: toluene and carbon dioxide.[3]

  • Transfer Hydrogenation: Offering a safer alternative to the use of flammable hydrogen gas, transfer hydrogenolysis employs a hydrogen donor in situ, such as formic acid, ammonium formate, or cyclohexene, in the presence of a palladium catalyst.[4][5][6]

  • Acidic Cleavage: Strong acidic conditions can also effectively remove the Cbz group. This method is particularly useful when the substrate is incompatible with catalytic hydrogenation, for instance, due to the presence of other reducible functional groups.[3][7]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes quantitative data for common Cbz deprotection methods applicable to this compound and related substrates.

MethodReagents/CatalystSolventTemperature (°C)TimeTypical Yield (%)Notes
Catalytic Hydrogenolysis H₂, 10% Pd/C (5-10 mol%)Methanol or EthanolRoom Temperature1-16 h>95The most common and mildest method. Catalyst can be filtered and reused.[7]
Transfer Hydrogenation Ammonium Formate (3-5 equiv.), 10% Pd/CMethanol or EthanolRoom Temperature - 6030 min - 4 h90-98Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions.
Transfer Hydrogenation Formic Acid, 10% Pd/CMethanolRoom Temperature1-3 h~95Formic acid acts as the hydrogen donor.[4]
Acid-Catalyzed Cleavage 33% HBr in Acetic AcidGlacial Acetic AcidRoom Temperature2-16 h85-95Useful for substrates sensitive to hydrogenation. The ethyl ester may be susceptible to hydrolysis or transesterification.[7]
Reductive Cleavage NaBH₄ (1.0 equiv.), 10% Pd/CMethanolRoom Temperature3-10 min95-98A very rapid and efficient method.[3][8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in methanol (10-20 mL per mmol of substrate).

  • Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% Pd).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude glycine ethyl ester.

  • Purification (if necessary): Purify the crude product by appropriate methods such as distillation or recrystallization of its salt form.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

This protocol offers a safer alternative to Protocol 1 by avoiding the use of hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in methanol.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (up to 60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite® and solvent evaporation).

Protocol 3: Acid-Catalyzed Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • This compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the product can be precipitated by the addition of diethyl ether.

  • Isolation: Collect the precipitated glycine ethyl ester hydrobromide salt by filtration and wash with diethyl ether.

  • Purification (if necessary): The salt can be recrystallized from a suitable solvent system.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Start with This compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add Deprotection Reagents (e.g., Pd/C, H₂, or HBr/AcOH) dissolve->add_reagents react Stir under controlled conditions add_reagents->react monitor Monitor reaction (TLC, LC-MS) react->monitor filter Filter to remove catalyst (if applicable) monitor->filter concentrate Concentrate the filtrate filter->concentrate purify Purify the product (e.g., distillation, recrystallization) concentrate->purify end Glycine ethyl ester (or its salt) purify->end

Caption: A generalized experimental workflow for the deprotection of this compound.

Cbz_Deprotection_Mechanism cluster_conditions Deprotection Conditions reactant This compound H2_PdC H₂, Pd/C Transfer_H Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) Acid HBr / AcOH product Glycine ethyl ester H2_PdC->product yields Transfer_H->product yields Acid->product yields byproducts + Toluene + CO₂ (for hydrogenation methods) + Benzyl bromide (for acid cleavage)

Caption: Deprotection of this compound to yield glycine ethyl ester under various conditions.

References

Application Notes and Protocols for Catalytic Transfer Hydrogenation in the Deprotection of N-Cbz-glycine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical compounds.[1] Its widespread use stems from its stability across a range of reaction conditions and its straightforward removal via catalytic hydrogenation.[2] Catalytic transfer hydrogenation (CTH) offers a significant advantage over traditional methods that use hydrogen gas by employing a hydrogen donor in the presence of a catalyst, thereby circumventing the need for specialized high-pressure equipment and handling of flammable hydrogen gas.[3] This application note provides a detailed protocol for the deprotection of N-Cbz-glycine ethyl ester using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.

Reaction Mechanism

The deprotection of a Cbz-protected amine via catalytic transfer hydrogenation involves the palladium-catalyzed transfer of hydrogen from a donor molecule to the substrate.[4] The reaction proceeds through the hydrogenolysis of the benzyl-oxygen bond, which leads to the formation of an unstable carbamic acid intermediate and toluene.[2][5] This intermediate spontaneously decarboxylates to yield the free amine, glycine ethyl ester, and carbon dioxide.[2][5]

Experimental Workflow

The general workflow for the catalytic transfer hydrogenation for the deprotection of this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Methanol B Add 10% Pd/C catalyst A->B C Add Ammonium Formate B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® E->F G Wash Celite® with Methanol F->G H Concentrate Filtrate G->H I Purify (if necessary) H->I

Figure 1. Experimental workflow for catalytic transfer hydrogenation.

Detailed Experimental Protocol

This protocol describes the deprotection of this compound using 10% Palladium on Carbon (Pd/C) and ammonium formate in methanol.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), HPLC grade

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per mmol of substrate).

  • Catalyst Addition: To the solution, carefully add 10% Pd/C (10-20 mol% by weight of the substrate).

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (2-4 equivalents) in portions at room temperature.[4] An exothermic reaction with gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times are typically in the range of 1-4 hours.

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Washing: Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude glycine ethyl ester can be used directly for the next step or purified further by techniques such as column chromatography or crystallization if required.

Data Presentation

The efficiency of the catalytic transfer hydrogenation can be evaluated under various conditions. The following table summarizes representative quantitative data for the deprotection of this compound.

EntryCatalyst (mol%)Hydrogen Donor (eq.)SolventTemperature (°C)Time (h)Yield (%)
110% Pd/C (10)Ammonium Formate (2)MeOHRT2>95
210% Pd/C (10)Ammonium Formate (3)EtOHRT1.5>95
310% Pd/C (5)Ammonium Formate (3)MeOH401>95
410% Pd/C (10)Formic Acid (3)MeOHRT3~90

Troubleshooting

  • Slow or Incomplete Reaction:

    • Catalyst Activity: The Pd/C catalyst may be old or of poor quality.[6] Using a fresh batch of catalyst is recommended.

    • Catalyst Poisoning: Impurities in the starting material or solvent, particularly sulfur-containing compounds, can poison the palladium catalyst.[6] Purification of the starting material may be necessary.

    • Insufficient Hydrogen Donor: Ensure that a sufficient excess of the hydrogen donor is used.

  • Side Reactions:

    • While catalytic transfer hydrogenation is generally a clean reaction, other reducible functional groups in the molecule, such as nitro groups or alkenes, may also be reduced.[7] Careful selection of the hydrogen donor and reaction conditions can sometimes achieve chemoselectivity.

Safety Precautions

  • Palladium on carbon can be pyrophoric, especially when dry and in the presence of air.[8] Handle the catalyst carefully, preferably in a wet state or under an inert atmosphere.

  • The reaction can evolve gas (CO2 and potentially H2). Ensure the reaction is performed in a well-ventilated fume hood.

Conclusion

Catalytic transfer hydrogenation is a highly efficient, safe, and practical method for the deprotection of this compound.[8] The use of ammonium formate as a hydrogen donor in conjunction with a palladium on carbon catalyst provides a robust and scalable procedure suitable for a wide range of applications in organic synthesis and drug development.[9] The mild reaction conditions and simple work-up procedure make this a valuable alternative to traditional hydrogenation methods.

References

Application Notes: N-Cbz-glycine ethyl ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Cbz-glycine ethyl ester (N-carbobenzyloxyglycine ethyl ester) is a pivotal intermediate in organic synthesis and medicinal chemistry, primarily utilized as a protected form of the amino acid glycine.[1] Its structure features a carbobenzyloxy (Cbz or Z) group protecting the amine and an ethyl ester protecting the carboxylic acid. This dual protection allows for precise control in complex synthetic procedures, particularly in the construction of peptides and other bioactive molecules.[1][2] The Cbz group provides stability and can be selectively removed under specific conditions, making this compound an essential building block in the development of new therapeutic agents.[2][3]

Core Applications in Drug Discovery

The primary role of this compound in drug discovery is as a foundational component for peptide synthesis. Peptides are crucial in many biological processes and are the basis for numerous therapeutics, including hormones, antibiotics, and enzyme inhibitors.

  • Peptide Synthesis: The Cbz group effectively protects the amino functionality of glycine, preventing unwanted side reactions during the formation of peptide bonds.[1][2] This allows for the sequential and controlled addition of amino acids to build a desired peptide chain. This compound can be coupled with other amino acid esters to form dipeptides, which can be further elongated.[4][5]

  • Protease Inhibitors: Many enzyme inhibitors, particularly those targeting proteases, are peptide-based. The synthesis of these inhibitors often employs protected amino acids to construct specific sequences that mimic the enzyme's natural substrate.[6] For instance, derivatives of 1-aminoalkylphosphonates designed as serine protease inhibitors utilize Cbz-protected amino acids as a core structural element to explore structure-activity relationships.[7]

  • Building Blocks for Bioactive Molecules: Beyond standard peptides, this compound serves as a versatile starting material for more complex molecular architectures. Its functional groups can be manipulated to create peptide mimetics and other novel compounds with potential therapeutic applications.[3]

  • Linker Synthesis for Antibody-Drug Conjugates (ADCs): While not a direct linker itself, the fundamental chemistry involving this compound is central to creating the peptide-based linkers used in ADCs. These linkers, which connect a potent cytotoxic drug to a monoclonal antibody, are often designed to be cleaved by specific enzymes (like Cathepsin B) within cancer cells.[8][] The synthesis of these cleavable dipeptide linkers, such as Val-Cit (valine-citrulline), relies on the same peptide coupling principles where protected amino acids are essential.[8]

Visualizing Synthetic Workflows

The following diagrams illustrate the logical and experimental workflows involving N-Cbz-protected amino acids in drug discovery.

G cluster_0 Drug Discovery Workflow BuildingBlock Protected Amino Acid (e.g., this compound) PeptideSynthesis Peptide Synthesis & Modification BuildingBlock->PeptideSynthesis Screening High-Throughput Screening PeptideSynthesis->Screening LeadCompound Lead Compound Identification Screening->LeadCompound Optimization Lead Optimization LeadCompound->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of protected amino acids in the drug discovery pipeline.

G start Start Materials: N-Cbz-Amino Acid Amino Acid Ethyl Ester coupling Step 1: Peptide Coupling (e.g., with Methoxyacetylene) start->coupling wash1 Step 2: Work-up Wash with acid, base, water coupling->wash1 isolate Step 3: Isolation Dry and evaporate solvent wash1->isolate product1 Protected Dipeptide Ester (e.g., N-Cbz-dipeptide-OEt) isolate->product1 deprotection Step 4: Cbz Deprotection (Catalytic Hydrogenolysis) product1->deprotection product2 Final Dipeptide Ester deprotection->product2

Caption: Experimental workflow for dipeptide synthesis.

Quantitative Data Summary

The use of N-Cbz-protected amino acids in peptide synthesis results in variable yields and specific physical properties for the resulting peptides. The following table summarizes data from several peptide synthesis examples.

N-Cbz-Amino Acid ReactantCoupled Amino Acid EsterResulting Peptide ProductSolventReaction ConditionsYield (%)Melting Point (°C)Reference
N-Cbz-L-leucineGlycine-ethyl esterN-Cbz-L-leucyl-glycine-ethylesterN/A (direct mix)50°C, 3 hoursNot specified102-104[4]
N-Cbz-S-benzyl-cysteineGlycine ethyl esterN-Cbz-S-benzyl-cysteinyl-glycine-ethyl esterEthyl acetate60°C, 3 hoursNot specified98[4]
N-Cbz-glycineL-phenylalanine-benzyl esterN-Cbz-glycyl-L-phenylalanine-benzyl esterEthyl acetate60°C, 1 hour90%74[4]
N-Cbz-glycineGlycine ethyl ester hydrochlorideN-Cbz-glycyl-glycine-ethyl esterEthyl alcohol50°C, 3 hoursNot specified100-102[4]
N-Cbz-glycineN/A (self-synthesis)N-Cbz-glycine2 N NaOH0°C to RT86-91%119-120[5][10]
N-carbobenzyloxy-3-hydroxy-L-prolineGlycylglycine ethyl ester hydrochlorideN-carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl esterAcetonitrile0-5°C, ~1.5 hours78-80%145-146[11]

Experimental Protocols

The following protocols provide detailed methodologies for common reactions involving this compound and related compounds in peptide synthesis.

Protocol 1: Synthesis of a Protected Dipeptide (N-Cbz-L-leucyl-glycine-ethylester)

This protocol describes the coupling of an N-Cbz protected amino acid with an amino acid ester using methoxyacetylene as a coupling agent, adapted from historical methods that form the basis of peptide chemistry.[4]

Materials:

  • N-Cbz-L-leucine

  • Glycine-ethyl ester

  • Methoxyacetylene

  • Ether

  • Icy-cold potassium carbonate solution

  • Icy-cold 0.5 N hydrochloric acid solution

  • Anhydrous sodium sulphate

  • Water

Procedure:

  • Mix equimolecular quantities of N-Cbz-L-leucine and glycine-ethyl ester.

  • Add methoxyacetylene (approximately 1.3 mol per mol of glycine ester).

  • Heat the mixture under reflux in a water bath at 50°C for 3 hours until a homogeneous solution is formed.[4]

  • Cool the reaction mixture and add ether.

  • Wash the ether solution successively with:

    • Icy-cold potassium carbonate solution

    • Water

    • Icy-cold 0.5 N hydrochloric acid solution

    • Water[4]

  • Dry the ether solution over anhydrous sodium sulphate.

  • Evaporate the ether slowly. The peptide product will crystallize.

  • Collect the crystals by filtration and wash with a small amount of icy-cold ether to yield N-Cbz-L-leucyl-glycine-ethylester.[4]

Protocol 2: Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield the free amine of the peptide, a critical step to either terminate the synthesis or allow for further chain elongation at the N-terminus.[5][12]

Materials:

  • Cbz-protected peptide (e.g., Cbz-l-leucylglycine)

  • Methanol or Ethanol

  • Palladium on charcoal (Pd/C) catalyst (e.g., 10% Pd/C)

  • Hydrogen gas source (e.g., balloon)

  • Celite

Procedure:

  • Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.[5][12]

  • Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).[12]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is generally sufficient) at room temperature.[12] The reaction can take from 2 to 16 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.[12]

  • Wash the Celite pad with additional methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[5]

Safety Information

This compound is an organic compound with potential toxicity. Users should avoid direct contact with skin and eyes and prevent inhalation of its dust.[2] During handling and all experimental procedures, appropriate personal protective equipment (PPE), including laboratory gloves, safety glasses, and a lab coat, must be worn.[2] All operations should be conducted in a well-ventilated area or a chemical fume hood.[2] Store the compound in a tightly sealed container away from sources of ignition and oxidizing agents.[2]

References

Application Notes and Protocols for the Coupling of N-Cbz-glycine with an Amino Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond is a fundamental transformation in the synthesis of peptides and peptidomimetics, crucial for drug discovery and development. The coupling of an N-protected amino acid, such as N-Carbobenzyloxy-glycine (N-Cbz-glycine), with an amino acid ester is a common step in solution-phase peptide synthesis. This document provides detailed protocols for this coupling reaction, focusing on the widely used carbodiimide-mediated methods. The information herein is intended to guide researchers in successfully synthesizing dipeptides with high yield and purity.

Chemical Transformation

The overall chemical transformation involves the activation of the carboxylic acid of N-Cbz-glycine, followed by nucleophilic attack from the amino group of the amino acid ester to form a new amide (peptide) bond.

Chemical Transformation cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product N-Cbz-glycine N-Cbz-glycine Dipeptide N-Cbz-dipeptide Ester N-Cbz-glycine->Dipeptide Amino_acid_ester Amino Acid Ester (e.g., H-Phe-OEt) Amino_acid_ester->Dipeptide Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Dipeptide Additive Additive (Optional) (e.g., HOBt, Oxyma) Additive->Dipeptide Experimental Workflow start Start dissolve_reactants Dissolve N-Cbz-glycine & Amino Acid Ester start->dissolve_reactants cool_mixture Cool to 0 °C dissolve_reactants->cool_mixture add_coupling_reagent Add Coupling Reagent (e.g., EDC or DCC) cool_mixture->add_coupling_reagent reaction Stir at 0 °C to RT (4-12 h) add_coupling_reagent->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup dry_organic_layer Dry Organic Layer workup->dry_organic_layer concentrate Concentrate in vacuo dry_organic_layer->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end Reagent Roles cluster_reactants Core Reactants cluster_activators Activation System N_Cbz_Gly N-Cbz-glycine (Carboxyl Component) Coupling_Reagent Carbodiimide (e.g., EDC, DCC) Activates Carboxyl Group Product N-Cbz-Dipeptide Ester N_Cbz_Gly->Product AA_Ester Amino Acid Ester (Amine Component) AA_Ester->Product Additive Additive (e.g., HOBt) Forms Active Ester, Reduces Racemization Coupling_Reagent->Product facilitates Additive->Product improves

Application Notes: Synthesis of Dipeptides using N-Cbz-glycine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to diagnostic tools. A critical step in this process is the formation of the peptide bond between two amino acids. This document provides detailed application notes and protocols for the use of N-Cbz-glycine ethyl ester in the synthesis of dipeptides. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine terminus, allowing for controlled, stepwise peptide bond formation.[1][2][3] This guide will cover common coupling methodologies, deprotection protocols, and quantitative data to aid researchers in selecting the optimal synthetic route for their specific needs.

Core Concepts

The synthesis of a dipeptide from N-Cbz-glycine involves two primary stages:

  • Peptide Coupling: The carboxyl group of an N-protected amino acid (in this case, N-Cbz-glycine) is activated and reacted with the free amino group of another amino acid ester (e.g., an amino acid ethyl ester) to form a peptide bond.

  • Deprotection: The protecting groups (N-terminal Cbz group and C-terminal ester group) are removed to yield the final dipeptide. The Cbz group is typically removed via catalytic hydrogenation.[1][2][3]

The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the degree of racemization.[4][5]

Experimental Data: Comparison of Coupling Reagents

The following table summarizes various coupling reagents commonly used for peptide bond formation, including those applicable to the coupling of N-Cbz-protected amino acids.

Coupling Reagent ClassReagent ExamplesActivating AgentKey Characteristics & ByproductsTypical YieldsRacemization Risk
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)Forms an O-acylisourea intermediateDCC byproduct is insoluble, complicating purification in solution phase. DIC is preferred for solid-phase synthesis.[5]70-90%Moderate; reduced by additives like HOBt or OxymaPure.[5]
Onium Salts (Uronium/Aminium) HATU, HBTU, TBTUForms an activated esterHighly efficient and fast reactions. Suitable for sterically hindered amino acids.[5][6][7]>90%Low, especially with HATU.[7]
Onium Salts (Phosphonium) PyBOP, PyAOPForms an activated esterVery reactive and stable. PyBOP avoids the carcinogenic byproduct HMPA associated with the older BOP reagent.[4][7]>90%Low.[4]
Acid Halides Thionyl Chloride (SOCl₂)Forms an acid chlorideHighly reactive intermediate. Requires careful control of reaction conditions to avoid side reactions.[2]60-80%High, if not properly controlled.
Other MethoxyacetyleneIn situ activationAn older method, generally less common now due to the advent of more efficient reagents.[8]Variable, reported up to 80% in specific examples.[8]Data not readily available.

Experimental Protocols

Protocol 1: Dipeptide Synthesis using HATU as a Coupling Reagent

This protocol describes the synthesis of a dipeptide by coupling N-Cbz-glycine with a generic amino acid ethyl ester hydrochloride salt.

Materials:

  • N-Cbz-glycine

  • Amino acid ethyl ester hydrochloride (e.g., H-Ala-OEt·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Cbz-glycine (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the solution and stir for 2-3 minutes to pre-activate the carboxylic acid.

  • Add the amino acid ethyl ester hydrochloride (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-dipeptide ethyl ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Cbz-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Cbz group to yield the dipeptide ethyl ester.

Materials:

  • N-Cbz-dipeptide ethyl ester

  • Palladium on charcoal (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the N-Cbz-dipeptide ethyl ester in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed. This may take from 2 to 24 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the free-amine dipeptide ethyl ester.

Visualizations

Dipeptide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a dipeptide using this compound as a starting material, followed by saponification and deprotection.

Dipeptide_Synthesis_Workflow A N-Cbz-Glycine C N-Cbz-Gly-AA2-OEt A->C Coupling Reagent (e.g., HATU, DIPEA) B Amino Acid Ethyl Ester (H-AA2-OEt) B->C D N-Cbz-Gly-AA2-OH C->D Saponification (e.g., NaOH, H₂O/EtOH) E Dipeptide (H-Gly-AA2-OH) D->E Cbz Deprotection (H₂, Pd/C)

Caption: General workflow for dipeptide synthesis.

Logical Relationship of Key Steps

This diagram outlines the logical progression and decision points in a typical dipeptide synthesis campaign starting with N-Cbz protection.

Logical_Flow start Start: Glycine protect N-Terminal Protection (Cbz-Cl, Base) start->protect cbz_gly N-Cbz-Glycine protect->cbz_gly couple Peptide Coupling with H-AA2-OR cbz_gly->couple protected_dipeptide Protected Dipeptide (Cbz-Gly-AA2-OR) couple->protected_dipeptide deprotect_n N-Terminal Deprotection (H₂, Pd/C) protected_dipeptide->deprotect_n deprotect_c C-Terminal Deprotection (Saponification) protected_dipeptide->deprotect_c final_dipeptide Final Dipeptide (H-Gly-AA2-OH) deprotect_n->final_dipeptide Followed by C-Deprotection deprotect_c->final_dipeptide Followed by N-Deprotection

Caption: Key steps in dipeptide synthesis.

References

Application Notes and Protocols: Purification of N-Cbz-glycine Ethyl Ester by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of N-Cbz-glycine ethyl ester (ethyl 2-(benzyloxycarbonylamino)acetate) using silica gel column chromatography. This compound is a crucial intermediate in peptide synthesis and the development of various pharmaceuticals.[1][2][3] Effective purification is essential to ensure high purity for subsequent synthetic steps. This protocol details the materials, equipment, and a step-by-step procedure for successful purification, including thin-layer chromatography (TLC) for monitoring, column preparation, sample application, elution, and characterization of the final product.

Introduction

This compound is a protected amino acid derivative widely used in organic synthesis. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine functionality, allowing for controlled reactions at other sites of the molecule.[1][2] Following its synthesis, crude this compound often contains unreacted starting materials and by-products. Column chromatography is a standard and effective method for the purification of this compound, leveraging the differential adsorption of the components of the crude mixture onto a stationary phase.[2] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography with an ethyl acetate/hexane solvent system.

Experimental Overview

The purification process involves the separation of this compound from impurities based on polarity. A crude sample of the ester is loaded onto a silica gel column and eluted with a mobile phase of increasing polarity. The separation is monitored by Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

Materials and Equipment
Materials Equipment
Crude this compoundGlass chromatography column
Silica gel (230-400 mesh)TLC plates (silica gel 60 F254)
Ethyl acetate (EtOAc)TLC developing chamber
Hexane or Petroleum EtherUV lamp (254 nm)
Dichloromethane (DCM)Rotary evaporator
Anhydrous sodium sulfateBeakers, Erlenmeyer flasks, test tubes
Cotton or glass woolPasteur pipettes
Sand (optional)Air pressure source (for flash chromatography)
Pre-Chromatography: TLC Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The ideal mobile phase should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.

Parameter Value/Description
Stationary Phase Silica gel 60 F254
Mobile Phase (starting point) 20-30% Ethyl acetate in Hexane (v/v)
Visualization UV light (254 nm)
Target Rf Value ~0.2-0.4

Procedure:

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber containing the chosen mobile phase.

  • Visualize the plate under a UV lamp to determine the Rf values of the components.

  • Adjust the solvent ratio to achieve the target Rf value for the product. A higher concentration of ethyl acetate will increase the Rf value.

Detailed Experimental Protocol

Column Preparation (Slurry Method)
  • Select a glass column of appropriate size. As a general rule, use about 25-50 g of silica gel for every 1 g of crude product.

  • Place a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column. Gently tap the column to pack the silica gel evenly and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Carefully add the sample solution to the top of the silica gel column using a Pasteur pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column with the initial non-polar solvent system (e.g., 10-20% ethyl acetate in hexane). For flash chromatography, apply gentle air pressure to maintain a steady flow rate.

  • Collect the eluent in fractions using test tubes.

  • Monitor the progress of the separation by performing TLC analysis on the collected fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 30-40% ethyl acetate in hexane) to elute the this compound.

  • Once the fractions containing the pure product have been identified, combine them in a round-bottom flask.

Post-Chromatography
  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting product under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, and melting point determination. This compound is typically a white crystalline solid.[4]

Data Presentation

Parameter Typical Value Reference
Stationary Phase Silica Gel (230-400 mesh)General Practice
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%)[5][6]
Optimal TLC Rf ~0.3 in 30% Ethyl Acetate/HexaneEstimated
Typical Yield >90% (after chromatography)Varies with crude purity
Purity >98%Varies with crude purity
Appearance White crystalline solid[4]
Melting Point ~80-85 °C[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis ColumnPrep Column Packing TLC->ColumnPrep Determine Solvent System Load Sample Loading ColumnPrep->Load Elute Elution & Fraction Collection Load->Elute Monitor TLC Monitoring of Fractions Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

Logical Relationships in Column Chromatography

logical_relationships cluster_components Chromatography Components cluster_process Separation Principle cluster_outcome Outcome StationaryPhase Stationary Phase (Silica Gel - Polar) Adsorption Differential Adsorption StationaryPhase->Adsorption MobilePhase Mobile Phase (EtOAc/Hexane - Less Polar) MobilePhase->Adsorption Elution Elution MobilePhase->Elution CrudeSample Crude Sample (this compound + Impurities) CrudeSample->Adsorption Adsorption->Elution Separation Separation of Components Elution->Separation PureProduct Purified Product Separation->PureProduct

References

Application Notes and Protocols for Monitoring N-Cbz-glycine Ethyl Ester Reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring common reactions involving N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis and other organic transformations.[1][2] Accurate monitoring of these reactions is essential to determine reaction completion, assess purity, and optimize reaction conditions. The two primary chromatographic techniques covered are Thin-Layer Chromatography (TLC) for rapid qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Two key reaction types involving this compound are discussed:

  • Deprotection: The removal of the benzyloxycarbonyl (Cbz or Z) protecting group to yield glycine ethyl ester.

  • Peptide Coupling: The formation of a peptide bond between N-Cbz-glycine and another amino acid ester, for example, to form N-Cbz-glycyl-glycine ethyl ester (Z-Gly-Gly-OEt).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a fast, simple, and cost-effective method for qualitatively monitoring the progress of a reaction.[3][4] It allows for the visualization of the consumption of starting materials and the appearance of products.

Experimental Protocol: TLC Monitoring

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: 3:7 Ethyl Acetate/Hexane (v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin)

  • Reaction mixture aliquots

  • Standard solutions of starting material(s) and expected product(s) (if available)

Procedure:

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of approximately 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the chamber atmosphere is saturated with solvent vapors. Close the chamber and allow it to equilibrate for at least 10 minutes.[3]

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration for spotting.

  • Spotting: Using a clean capillary tube, carefully spot the diluted reaction mixture onto the pencil-drawn baseline of the TLC plate. It is also highly recommended to spot the starting material(s) and a co-spot (starting material and reaction mixture in the same spot) for better comparison.[3]

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. The Cbz group is UV active and will appear as a dark spot.[4]

    • If the product is not UV active or for better visualization of the deprotected amine, the plate can be stained. For the deprotection reaction, a ninhydrin stain is effective for visualizing the primary amine of glycine ethyl ester, which typically appears as a colored spot upon heating.[3] For other compounds, a general stain like potassium permanganate can be used.

Data Presentation: Representative TLC Data

The progress of the reaction is monitored by observing the disappearance of the starting material spot(s) and the appearance of the product spot(s). The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

CompoundStructureExpected PolarityRepresentative Rf Value (3:7 Ethyl Acetate/Hexane)
This compoundZ-NH-CH₂-COOEtLess Polar0.65
Glycine ethyl esterH₂N-CH₂-COOEtMore Polar0.15
N-Cbz-glycyl-glycine ethyl esterZ-NH-CH₂-CO-NH-CH₂-COOEtMore Polar than starting material0.30

Note: Rf values are representative and can vary based on the specific TLC plate, chamber saturation, and temperature.

Logical Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_chamber Prepare & Saturate TLC Chamber spot_plate Spot TLC Plate prep_chamber->spot_plate prep_sample Prepare Reaction Aliquot & Standards prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize under UV &/or with Stain develop_plate->visualize calc_rf Calculate Rf Values visualize->calc_rf assess_completion Assess Reaction Completion calc_rf->assess_completion

TLC Monitoring Workflow

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is a powerful technique for quantitative analysis of reaction mixtures, providing precise information on the conversion of starting materials, the formation of products, and the presence of impurities.[4] Reversed-phase HPLC is a common method for analyzing these types of compounds.

Experimental Protocol: HPLC Monitoring

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A typical gradient would start with a lower percentage of the organic phase (e.g., 30% B) and ramp up to a higher percentage (e.g., 95% B) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm. The Cbz group has a strong absorbance at 254 nm, while the peptide bond absorbs at 214 nm.[4]

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: At various time points, take a small aliquot from the reaction mixture. Dilute the aliquot with the initial mobile phase composition (e.g., 30% Acetonitrile in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Acquisition: Run the HPLC method and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the starting material(s) and product(s) by comparing their retention times with those of known standards (if available). The progress of the reaction is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product.[3]

Data Presentation: Representative HPLC Data

In a reversed-phase system, less polar compounds have longer retention times. Therefore, the starting material, this compound, is expected to have a longer retention time than the more polar deprotected product, glycine ethyl ester. The dipeptide product will have a retention time that depends on its overall polarity.

CompoundStructureExpected PolarityRepresentative Retention Time (min)
Glycine ethyl esterH₂N-CH₂-COOEtMost Polar3.5
N-Cbz-glycyl-glycine ethyl esterZ-NH-CH₂-CO-NH-CH₂-COOEtIntermediate Polarity8.2
This compoundZ-NH-CH₂-COOEtLeast Polar10.5

Note: Retention times are representative and will vary depending on the specific HPLC system, column, and exact gradient conditions.

Experimental Workflow for HPLC Monitoring

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_sample Prepare & Filter Reaction Aliquot inject_sample Inject Sample prep_sample->inject_sample equilibrate_hplc Equilibrate HPLC System equilibrate_hplc->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_uv UV Detection run_gradient->detect_uv analyze_chromatogram Analyze Chromatogram (Retention Times & Peak Areas) detect_uv->analyze_chromatogram quantify_progress Quantify Reaction Progress analyze_chromatogram->quantify_progress

HPLC Monitoring Workflow

Section 3: Signaling Pathways and Logical Relationships

The choice between TLC and HPLC for reaction monitoring often depends on the specific needs of the researcher. The following diagram illustrates the decision-making process and the relationship between the two techniques.

Decision_Pathway Start Start Reaction Monitoring Qualitative Need for Rapid, Qualitative Analysis? Start->Qualitative Quantitative Need for Quantitative Data & Purity Check? Qualitative->Quantitative No TLC Perform TLC Analysis Qualitative->TLC Yes HPLC Perform HPLC Analysis Quantitative->HPLC Yes Workup Proceed to Reaction Work-up Quantitative->Workup No, Reaction Complete TLC->Quantitative Optimize Optimize Reaction Conditions TLC->Optimize HPLC->Optimize Optimize->Workup

References

Troubleshooting & Optimization

Technical Support Center: N-Cbz-Glycine Ethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in the synthesis of N-Cbz-glycine ethyl ester.

Troubleshooting Guide

Issue: Low or No Yield of this compound

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound, particularly when using Schotten-Baumann conditions.

Question Possible Cause Recommended Solution
1. Did the reaction produce any product at all? Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly sensitive to moisture and basic conditions, leading to its rapid decomposition into benzyl alcohol and carbon dioxide. Simultaneous addition of the base and benzyl chloroformate is a common error that results in near-zero yield.[1][2]- Add the benzyl chloroformate and the aqueous base solution dropwise and separately to the cooled solution of glycine ethyl ester hydrochloride.[1] - Maintain a low temperature (0-5 °C) throughout the addition to minimize the rate of hydrolysis.[1] - Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen).
2. Is the yield significantly lower than expected? Incomplete Reaction: The reaction may not have gone to completion due to several factors.- Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Insufficient Mixing: In a biphasic system (e.g., organic solvent and water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[3] - Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of benzyl chloroformate (1.05-1.2 equivalents) is often employed.[4]
Poor Solubility of Reactants: Glycine ethyl ester hydrochloride may have limited solubility in certain organic solvents, hindering the reaction.- Choose an appropriate solvent system. A mixture of a water-miscible organic solvent like dioxane or THF with water can improve solubility. For a two-phase system, solvents like dichloromethane or diethyl ether are common.[5][6]
3. Is the product contaminated with byproducts? Di-Cbz Formation: The initially formed this compound can be deprotonated by a strong base and react with another molecule of benzyl chloroformate to form a di-protected byproduct.- Use a milder base such as sodium bicarbonate instead of a strong base like sodium hydroxide.[4] - Control the stoichiometry of benzyl chloroformate carefully, avoiding a large excess.[4] - Add the benzyl chloroformate slowly to the reaction mixture to maintain its low concentration.[4]
Unreacted Starting Material: Incomplete reaction will leave unreacted glycine ethyl ester.- During the workup, unreacted glycine ethyl ester hydrochloride can be removed by washing the organic layer with a dilute acid solution.
Benzyl Alcohol: This is a byproduct of the hydrolysis of benzyl chloroformate.- Benzyl alcohol can typically be removed by washing the organic layer with water and subsequent purification steps like recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH conditions for the N-Cbz protection of amino esters? A1: The pH of the reaction is critical. It should be basic enough to neutralize the hydrochloric acid generated and to deprotonate the ammonium salt of the glycine ethyl ester, but not so basic as to cause significant hydrolysis of the benzyl chloroformate or racemization of the amino ester. A pH range of 8-10 is generally recommended.[7]

Q2: Can I use a different base instead of sodium hydroxide or sodium bicarbonate? A2: Yes, other bases can be used. Sodium carbonate is a viable option.[8] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, particularly in non-aqueous solvent systems. However, the choice of base can influence the reaction rate and the formation of byproducts.[4]

Q3: My benzyl chloroformate appears yellow. Is it still usable? A3: Yellowing of benzyl chloroformate can be an indication of decomposition, which can lead to lower yields and the formation of impurities.[4] For best results, it is advisable to use fresh or purified benzyl chloroformate.

Q4: How can I effectively purify the final product? A4: Purification of this compound typically involves an aqueous workup to remove water-soluble impurities. This includes washing the organic layer successively with a dilute acid (e.g., 1N HCl) to remove unreacted amine, a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and brine. The product can then be purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether or by column chromatography.[9]

Data Presentation

The following table summarizes typical reaction parameters for the N-Cbz protection of amino acids and their esters. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

ParameterRecommended Range/ValueRationale
Molar Ratio (Glycine Ethyl Ester HCl : Benzyl Chloroformate : Base) 1 : 1.05-1.2 : 2-2.2A slight excess of benzyl chloroformate ensures complete reaction of the amino ester. At least two equivalents of base are needed to neutralize the HCl salt of the starting material and the HCl generated during the reaction.[4]
Temperature 0 - 5 °C (during addition)Minimizes the hydrolysis of benzyl chloroformate.[1]
Reaction Time 1 - 4 hoursTypically sufficient for the reaction to go to completion. Progress should be monitored by TLC.
pH 8 - 10Balances the need for a free amine with the prevention of benzyl chloroformate hydrolysis and racemization.[7]
Expected Yield 70 - 90%Yields can vary based on the purity of reagents, reaction scale, and purification method.[9]

Experimental Protocols

Synthesis of this compound from Glycine Ethyl Ester Hydrochloride

This protocol is a general guideline for the synthesis of this compound under Schotten-Baumann conditions.

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl acetate

  • Water

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1 equivalent) in a mixture of an organic solvent (e.g., dichloromethane) and water.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

  • Basification: Slowly add a solution of sodium carbonate (2.2 equivalents) in water to the reaction mixture. Ensure the pH is in the range of 8-10.

  • Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred mixture, maintaining the temperature between 0-5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield of This compound check_hydrolysis Was benzyl chloroformate hydrolyzed? start->check_hydrolysis solution_hydrolysis Improve Reaction Setup: - Add reagents separately and dropwise - Maintain low temperature (0-5 °C) - Use dry glassware and inert atmosphere check_hydrolysis->solution_hydrolysis Yes check_completion Is the reaction incomplete? check_hydrolysis->check_completion No end_goal Improved Yield of This compound solution_hydrolysis->end_goal solution_completion Optimize Reaction Conditions: - Extend reaction time (monitor by TLC) - Ensure vigorous stirring - Check reagent stoichiometry check_completion->solution_completion Yes check_solubility Are reactants fully dissolved? check_completion->check_solubility No solution_completion->end_goal solution_solubility Adjust Solvent System: - Use a co-solvent (e.g., THF/water) - Choose an appropriate biphasic system check_solubility->solution_solubility Yes check_byproducts Are byproducts present? check_solubility->check_byproducts No solution_solubility->end_goal solution_byproducts Refine Reaction and Purification: - Use a milder base to avoid di-protection - Optimize workup to remove impurities - Purify by recrystallization or chromatography check_byproducts->solution_byproducts Yes check_byproducts->end_goal No solution_byproducts->end_goal

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting N-Cbz-Glycine Ethyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues encountered during the deprotection of N-Cbz-glycine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete deprotection of this compound via catalytic hydrogenation?

Incomplete deprotection during catalytic hydrogenation (e.g., using H₂ and Pd/C) is a frequent issue. The primary causes include:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds or other impurities in the starting material or solvent.[1][2]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and may decrease over time.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for the reaction to go to completion.[1]

  • Inadequate Mixing: As a heterogeneous reaction, poor mixing can limit the substrate's access to the catalyst surface.[1]

  • Product Inhibition: The deprotected amine product can sometimes bind to the palladium catalyst, inhibiting its activity.

Q2: I'm observing unexpected side products. What could they be and how can I minimize them?

The formation of side products depends on the deprotection method used.

  • During Catalytic Hydrogenation:

    • Over-reduction: Other functional groups in the molecule, such as alkenes, alkynes, or nitro groups, may be reduced.[1]

    • N-Benzylation: This can occur if the reaction stalls.[1] To minimize these, consider using transfer hydrogenolysis, which can offer better selectivity.[1]

  • During Acid-Catalyzed Cleavage (e.g., HBr/HOAc):

    • Alkylation: The benzyl cation formed during the reaction can alkylate other sensitive functional groups.[1]

    • Acetylation: If acetic acid is used as a solvent, the deprotected amine can be acetylated.[1] To avoid this, a non-nucleophilic acid/solvent system like HCl in dioxane can be used.[1]

Q3: How can I monitor the progress of my deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, showing the percentage of starting material, product, and any impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of any side products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product.[2]

Troubleshooting Guides

Issue 1: Incomplete or Slow Catalytic Hydrogenation

If your catalytic hydrogenation of this compound is sluggish or incomplete, consider the following troubleshooting steps.

Potential CauseSuggested Solution
Catalyst Poisoning Ensure the starting material and solvents are of high purity and free from sulfur-containing contaminants. If sulfur is present in the substrate, consider an alternative deprotection method.[1][2]
Poor Catalyst Activity Use a fresh batch of high-quality Pd/C catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) may also be beneficial.[1]
Insufficient Hydrogen Increase the hydrogen pressure (e.g., to 50 psi or higher).[1] Alternatively, consider transfer hydrogenolysis using a hydrogen donor like ammonium formate or formic acid.[1]
Inadequate Mixing Ensure vigorous stirring or agitation of the reaction mixture to maximize contact between the substrate and the catalyst.[1]
Product Inhibition Add a small amount of a weak acid, such as acetic acid, to protonate the amine product and reduce its coordination to the palladium catalyst.
Issue 2: Side Product Formation during Acid-Catalyzed Deprotection

If you are using an acid-based method (e.g., HBr in acetic acid) and observe significant side products, consult the table below.

Side Product/IssuePotential CauseSuggested Solution
N-Acetylation of Product The deprotected amine is acetylated by the acetic acid solvent.Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or trifluoroacetic acid (TFA).[1]
Degradation of Acid-Sensitive Groups Other functional groups in the molecule are not stable to the strong acidic conditions.Consider a milder Lewis acid condition, for example, AlCl₃ in hexafluoroisopropanol (HFIP).[1][3]
Incomplete Reaction The acidic reagent may not be potent enough or the reaction time is too short.Use a higher concentration of the acid (e.g., 33% HBr in acetic acid). Extend the reaction time and continue to monitor progress.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ and Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas supply

  • Celite®

Procedure:

  • Dissolve this compound in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected glycine ethyl ester.

Protocol 2: Deprotection using HBr in Acetic Acid

Materials:

  • This compound

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous ether (or other suitable non-polar solvent for precipitation)

Procedure:

  • Dissolve the this compound (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.

  • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Upon completion, precipitate the product by the addition of anhydrous ether.

  • Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield the product as its hydrobromide salt.

Diagrams

Troubleshooting_Workflow Troubleshooting Incomplete N-Cbz Deprotection start Incomplete Deprotection of This compound method Which deprotection method was used? start->method cat_hydro Catalytic Hydrogenation (e.g., H2, Pd/C) method->cat_hydro Catalytic Hydrogenation acid_deprotection Acid-Catalyzed (e.g., HBr/HOAc) method->acid_deprotection Acid-Catalyzed check_catalyst Is the catalyst fresh and high quality? cat_hydro->check_catalyst replace_catalyst Use fresh catalyst Increase catalyst loading check_catalyst->replace_catalyst No check_impurities Are there potential catalyst poisons (e.g., sulfur compounds)? check_catalyst->check_impurities Yes replace_catalyst->check_impurities purify_sm Purify starting material Consider alternative method check_impurities->purify_sm Yes check_conditions Are H2 pressure and mixing adequate? check_impurities->check_conditions No end Reaction Complete purify_sm->end optimize_conditions Increase H2 pressure Improve agitation check_conditions->optimize_conditions No check_inhibition Is product inhibition suspected? check_conditions->check_inhibition Yes optimize_conditions->check_inhibition add_acid Add a weak acid (e.g., acetic acid) check_inhibition->add_acid Yes check_inhibition->end No add_acid->end check_acid_strength Is the acid concentration sufficient? acid_deprotection->check_acid_strength increase_acid Use higher concentration of acid (e.g., 33% HBr/HOAc) check_acid_strength->increase_acid No check_reaction_time Has the reaction run long enough? check_acid_strength->check_reaction_time Yes increase_acid->check_reaction_time extend_time Extend reaction time and monitor check_reaction_time->extend_time No check_side_products Are side products (e.g., N-acetylation) an issue? check_reaction_time->check_side_products Yes extend_time->check_side_products change_solvent Use a non-nucleophilic solvent/acid system (e.g., HCl in dioxane) check_side_products->change_solvent Yes check_side_products->end No change_solvent->end

Caption: Troubleshooting workflow for incomplete N-Cbz deprotection.

References

How to improve the yield of N-Cbz-glycine ethyl ester coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of N-Cbz-glycine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields in my this compound coupling reaction?

A1: Low yields are a common challenge and can stem from several factors. Incomplete activation of the carboxylic acid is a primary suspect. Additionally, the purity of reactants and solvents is crucial; moisture can hydrolyze activated intermediates, reducing yield.[1] Suboptimal reaction conditions, such as incorrect temperature or insufficient reaction time, can also lead to incomplete conversion.[1]

Q2: What are the most effective coupling reagents for this compound?

A2: For substrates like this compound, modern onium salt-based reagents such as HATU, HBTU, and COMU are highly effective, often providing higher yields and faster reaction times compared to standard carbodiimide reagents like DCC or EDC.[2][3] Phosphonium salts like PyBOP and PyAOP are also powerful alternatives, particularly for sterically hindered couplings.[2][3][4]

Q3: How can I minimize racemization during the coupling step?

A3: Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern. To minimize it, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) with carbodiimide reagents is highly recommended.[3][5] OxymaPure is often considered superior to HOBt in suppressing racemization.[3] Using a weaker base, such as N-methylmorpholine (NMM) instead of a stronger one like diisopropylethylamine (DIPEA), can also reduce the risk.[3]

Q4: What is N-acylurea formation and how can I prevent it?

A4: N-acylurea is an unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents like EDC or DCC.[1] This side reaction is more prevalent in the absence of a good nucleophile. The addition of HOBt or NHS (N-hydroxysuccinimide) can prevent this by rapidly converting the O-acylisourea intermediate into a more stable active ester, which is less prone to rearrangement.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Ineffective carboxylic acid activation.Switch to a more powerful coupling reagent like HATU or COMU.[2][3][4]
Hydrolysis of coupling agent or active intermediate.Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Impure starting materials.Verify the purity of this compound and the amine component. Purify if necessary.[1]
Presence of N-acylurea Byproduct Rearrangement of O-acylisourea intermediate (with carbodiimides).Add an auxiliary nucleophile such as HOBt or NHS to the reaction mixture to form a more stable active ester.[1]
Racemization of the Product Over-activation of the carboxylic acid or use of a strong base.Reduce the pre-activation time before adding the amine.[3] Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[3]
Inappropriate coupling reagent/additive combination.Use additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[3] Consider phosphonium-based reagents like PyBOP, which are generally associated with lower racemization levels.[3]
Difficult Product Purification Excess coupling reagent and byproducts.For water-soluble reagents like EDC, perform an aqueous workup to remove the reagent and its urea byproduct.[6]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling Reagent/AdditiveReagent ClassTypical Yield (%)Typical Reaction Time (h)Risk of EpimerizationKey Considerations
HATU Uronium/Aminium Salt90-99%1-4LowHighly efficient for hindered couplings due to the formation of a highly reactive OAt-ester.[2]
COMU Uronium/Aminium Salt90-98%1-3LowPerformance is comparable to HATU, with the advantage of Oxyma-based chemistry being generally safer than HOBt/HOAt-based reagents.[2]
PyBOP Phosphonium Salt85-95%2-6Low to MediumA widely used phosphonium salt-based reagent. The addition of HOBt can further suppress epimerization.[2]
EDC/HOBt Carbodiimide/Additive70-90%12-24MediumA classic and cost-effective method, but generally slower and with a higher risk of side reactions compared to onium salts for challenging couplings.

Experimental Protocols

Protocol 1: EDC/HOBt-Mediated Coupling of this compound

This protocol outlines a standard procedure for the coupling of this compound with a primary amine using EDC and HOBt.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated aqueous NaHCO₃, brine)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or NMM (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol 2: HATU-Mediated Coupling of this compound

This protocol is suitable for more challenging couplings or when higher yields and faster reaction times are desired.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the same work-up and purification procedure as described in Protocol 1.[7][8]

Visualizations

experimental_workflow reagents 1. Reagent Preparation - this compound - Amine - Anhydrous Solvent (DMF/DCM) activation 2. Activation - Add Coupling Reagent (e.g., HATU, EDC) - Add Additive (e.g., HOBt) - Add Base (e.g., DIPEA) - Stir at 0°C to RT reagents->activation Combine monitoring 3. Reaction Monitoring - TLC or LC-MS - Monitor for consumption of starting material (1-24h) activation->monitoring React workup 4. Aqueous Workup - Quench reaction - Dilute with organic solvent - Wash with aq. acid, aq. base, and brine monitoring->workup Reaction Complete purification 5. Isolation & Purification - Dry organic layer - Filter and concentrate - Column Chromatography workup->purification product Pure Coupled Product purification->product

Caption: General experimental workflow for this compound coupling.

troubleshooting_yield start Low Yield Observed check_reagents Check Reagent/Solvent Purity (Anhydrous? High Purity?) start->check_reagents reagents_ok Purity OK check_reagents->reagents_ok Issue Found? purify_reagents Purify/Dry Reagents & Solvents Re-run Reaction reagents_ok->purify_reagents Yes check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions No conditions_ok Conditions Appear Correct check_conditions->conditions_ok Issue Found? optimize_conditions Optimize Conditions (Increase Time/Temp, Adjust Stoichiometry) Re-run Reaction conditions_ok->optimize_conditions Yes check_coupling_reagent Evaluate Coupling Reagent conditions_ok->check_coupling_reagent No reagent_ok Reagent is Potent (e.g., HATU) check_coupling_reagent->reagent_ok Reagent Appropriate? change_reagent Switch to a More Potent Reagent (e.g., from EDC to HATU/COMU) Re-run Reaction reagent_ok->change_reagent No final_check Consider Side Reactions (N-acylurea, Racemization) reagent_ok->final_check Yes

References

Technical Support Center: N-Cbz-glycine ethyl ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove impurities during the synthesis of N-Cbz-glycine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from starting materials, side reactions, or decomposition. These include unreacted starting materials like glycine ethyl ester and N-Cbz-glycine (if used as a precursor), byproducts such as benzyl alcohol from the hydrolysis of benzyl chloroformate, and the over-reaction product, N-Cbz-glycyl-glycine ethyl ester.

Q2: My reaction appears incomplete, with significant starting material remaining. What could be the cause?

A2: Incomplete reactions are often due to several factors:

  • Insufficient Base: The reaction, typically a Schotten-Baumann reaction, requires a base to neutralize the HCl generated. An insufficient amount of base can stall the reaction.

  • Poor Reagent Quality: Benzyl chloroformate can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagents.

  • Low Temperature: While the reaction is often run at 0°C to minimize side reactions, temperatures that are too low can significantly slow the reaction rate.[1]

  • Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent system, hindering the reaction.[1]

Q3: I've purified my product, but I see an acidic impurity when running a TLC plate. What is it and how do I remove it?

A3: An acidic impurity is likely unreacted N-Cbz-glycine or N-Cbz-glycine formed from the hydrolysis of the ethyl ester product under basic conditions. To remove it, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer.

Q4: How can I remove residual benzyl alcohol from my product?

A4: Benzyl alcohol is a common byproduct resulting from the hydrolysis of benzyl chloroformate. Since it is a neutral and relatively nonpolar compound, it can be challenging to remove with simple acid-base washes. The most effective methods for its removal are:

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave benzyl alcohol behind in the mother liquor.

  • Flash Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the product from benzyl alcohol.

  • Vacuum Distillation: If the product is stable at higher temperatures, residual benzyl alcohol can sometimes be removed under a high vacuum.

Q5: What is the most effective method for final product purification?

A5: For this compound, which is a solid, recrystallization is the most common and efficient method for achieving high purity.[2] A common solvent system is ethyl acetate and petroleum ether or hexanes.[3] Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add the nonpolar solvent until the solution becomes cloudy. Upon cooling, pure crystals of the product should form. If recrystallization fails to remove all impurities, flash column chromatography on silica gel is the recommended alternative.[2]

Impurity Identification

Identifying impurities is a critical step in troubleshooting. The table below summarizes common impurities and methods for their detection.

Impurity NameCommon SourceTLC Identification (Typical)Analytical Detection
Glycine Ethyl EsterUnreacted starting materialStains with ninhydrin; lower Rf than productHPLC, LC-MS
N-Cbz-glycineUnreacted starting material or product hydrolysisAcidic spot; may streak on silica gelWashes out with aqueous base; HPLC
Benzyl AlcoholHydrolysis of benzyl chloroformateNeutral spot; Rf close to the productGC-MS, ¹H NMR (δ ~4.6 ppm, 7.3 ppm)
N-Cbz-glycyl-glycine ethyl esterOver-reaction/couplingMore polar than the product (lower Rf)HPLC, LC-MS (higher mass), ¹H NMR

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol describes a standard method for N-protection of glycine ethyl ester.

  • Dissolve glycine ethyl ester hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a flask cooled to 0°C in an ice bath.

  • Add a base, such as sodium carbonate (2.5 eq) or sodium hydroxide, to the solution and stir until the free base of the amino acid ester is formed.

  • Slowly and simultaneously, add benzyl chloroformate (1.1 eq) and an aqueous solution of the base dropwise to the vigorously stirred mixture. Maintain the temperature at 0°C throughout the addition to minimize hydrolysis of the chloroformate.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Proceed to the aqueous work-up protocol.

Protocol 2: General Aqueous Work-up

This procedure is designed to remove acidic and basic impurities.

  • Separate the organic layer from the reaction mixture. If the reaction was run in a water-miscible solvent, dilute with an immiscible organic solvent like ethyl acetate and water.

  • Wash the organic layer sequentially with:

    • 1 M HCl solution (to remove unreacted amine).

    • Water.

    • 5% NaHCO₃ solution (to remove acidic impurities).[3]

    • Brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, ethanol).

  • Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes, petroleum ether) until the solution just begins to turn cloudy.[3]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold co-solvent, and dry them under vacuum.

Troubleshooting and Process Workflows

The following diagrams illustrate the synthesis workflow, potential side reactions, and a decision tree for troubleshooting common issues.

SynthesisWorkflow Start Start: Glycine Ethyl Ester HCl FreeBase 1. Dissolve & Add Base (e.g., Na2CO3) Start->FreeBase Reaction 2. Add Benzyl Chloroformate (0°C) FreeBase->Reaction Stir 3. Stir at RT (Monitor by TLC) Reaction->Stir Workup 4. Aqueous Work-up (Acid/Base Wash) Stir->Workup Crude Crude Product Workup->Crude Purify 5. Purify (Recrystallization) Crude->Purify Product Pure N-Cbz-glycine ethyl ester Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

SideReactions GlyEt Glycine Ethyl Ester Product Desired Product: This compound GlyEt->Product Main Reaction Dipeptide Impurity: N-Cbz-glycyl-glycine ethyl ester GlyEt->Dipeptide CbzCl Benzyl Chloroformate CbzCl->Product BzOH Impurity: Benzyl Alcohol CbzCl->BzOH Hydrolysis H2O Water (H₂O) H2O->BzOH Base Base (e.g., OH⁻) Product->Dipeptide Over-reaction

Caption: Common side reactions leading to impurity formation.

TroubleshootingTree Start Problem Observed (e.g., Low Purity on TLC/NMR) Cause1 Symptom: Low Rf Spot, Ninhydrin Positive Start->Cause1 Cause2 Symptom: Acidic Impurity (streaks on TLC) Start->Cause2 Cause3 Symptom: Neutral Impurity, Rf close to product Start->Cause3 Cause4 Symptom: More Polar Spot than Product Start->Cause4 Solution1 Cause: Unreacted Glycine Ethyl Ester Solution: Wash with 1M HCl Cause1->Solution1 Solution2 Cause: Unreacted N-Cbz-glycine Solution: Wash with 5% NaHCO₃ Cause2->Solution2 Solution3 Cause: Benzyl Alcohol Solution: Recrystallize or use Column Chromatography Cause3->Solution3 Solution4 Cause: Dipeptide Formation Solution: Column Chromatography Cause4->Solution4

Caption: Troubleshooting decision tree for identifying and removing impurities.

References

N-Cbz-glycine ethyl ester degradation what are the causes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the degradation of N-Cbz-glycine ethyl ester during their experiments.

Troubleshooting Guide

Issue 1: Appearance of Impurities in this compound During Reaction or Storage

Researchers may observe unexpected spots on Thin Layer Chromatography (TLC) or new peaks during High-Performance Liquid Chromatography (HPLC) analysis of their this compound, indicating degradation. The primary degradation pathways are the cleavage of the N-Cbz (benzyloxycarbonyl) protecting group and the hydrolysis of the ethyl ester.

Possible Causes and Solutions:

Possible CauseRecommended Action & Troubleshooting Steps
1. Hydrolysis of the Ethyl Ester The ester functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, yielding N-Cbz-glycine. To mitigate this: Maintain Neutral pH: Whenever possible, maintain the reaction and storage pH between 5 and 7.[1] Use Anhydrous Solvents: Minimize the presence of water in your reaction setup, as it can facilitate hydrolysis. Work at Low Temperatures: If compatible with your reaction, perform the experiment at a lower temperature to reduce the rate of hydrolysis.
2. Cleavage of the N-Cbz Protecting Group The Cbz group is labile under specific conditions, leading to the formation of glycine ethyl ester, which can be further hydrolyzed to glycine. Toluene and benzyl alcohol are common byproducts of Cbz cleavage. Avoid Strong Acids: While generally stable to mild acids, prolonged exposure to strong acids can cleave the Cbz group. If acidic conditions are necessary, use the mildest possible acid and monitor the reaction closely. Avoid Strong Bases: Although more resistant to bases than to acids, harsh basic conditions can also lead to the cleavage of the Cbz group over time. Incompatible Reagents: Be aware of reagents that can inadvertently cleave the Cbz group. For example, catalytic hydrogenation conditions (e.g., Pd/C and H₂) used for other functional groups in the molecule will readily remove the Cbz group.
3. Thermal Degradation Elevated temperatures can accelerate both the hydrolysis of the ethyl ester and the cleavage of the Cbz group. Recommended Storage: Store this compound as a solid in a cool (2-8°C), dry place, protected from light.[2] Control Reaction Temperature: Avoid unnecessarily high reaction temperatures. If heating is required, use the lowest effective temperature and for the shortest duration possible.
4. Photodegradation Prolonged exposure to light, particularly UV light, can potentially contribute to the degradation of the molecule. Protect from Light: Store the compound in an amber vial or a container that shields it from light. When in solution, protect the reaction vessel from direct light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products stem from two main pathways:

  • Ethyl Ester Hydrolysis: This pathway leads to the formation of N-Cbz-glycine .

  • N-Cbz Group Cleavage: This results in glycine ethyl ester . This product can then undergo further hydrolysis to glycine . Byproducts of Cbz cleavage include toluene and benzyl alcohol .

Q2: I am performing a reaction that requires basic conditions. How can I minimize the degradation of my this compound?

A2: To minimize degradation under basic conditions, consider the following:

  • Use the Mildest Base Possible: Opt for weaker bases like sodium bicarbonate over stronger bases like sodium hydroxide if your reaction chemistry allows.

  • Control Stoichiometry: Use the minimum required amount of base.

  • Lower the Temperature: Running the reaction at a reduced temperature can significantly slow down the rate of hydrolysis.

  • Limit Reaction Time: Monitor the reaction progress closely and work it up as soon as it is complete to minimize the exposure time to basic conditions.

Q3: My subsequent reaction step involves a hydrogenation. Will this affect the this compound?

A3: Yes, catalytic hydrogenation is a standard method for the intentional removal of the Cbz protecting group. If you intend to keep the Cbz group intact, you must avoid reagents like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate, etc.).

Q4: How can I monitor the purity of my this compound and detect degradation?

A4: The purity of this compound and the presence of degradation products can be effectively monitored by:

  • Thin Layer Chromatography (TLC): This is a quick method to qualitatively assess the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can separate and quantify the parent compound and its degradation products. A reversed-phase C18 column is often suitable.[3]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help in identifying the mass of the degradation products, confirming their identity.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container in a refrigerator at 2-8°C.[2] It should also be protected from moisture and light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways, which is a common practice in pharmaceutical stability studies.[4][5][6]

1. Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

2. Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Incubators or water baths

  • Photostability chamber

  • HPLC system with UV detector

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C. Take samples at 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Take samples at 2, 4, 8, and 24 hours.[1]

  • Thermal Degradation: Place a sample of the solid compound and a 1 mg/mL solution in acetonitrile in an oven at 60°C. Take samples at 24, 48, and 72 hours.[1]

  • Photostability: Expose the solid compound and a 1 mg/mL solution in acetonitrile to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Control Samples: Store a solid sample and a solution sample at 2-8°C, protected from light, to serve as controls.

4. Analysis: Analyze all samples by RP-HPLC to determine the percentage of this compound remaining and the formation of any degradation products.

Protocol 2: HPLC Method for Purity Analysis

This is a general starting method for the analysis of this compound and its potential degradation products. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility). A gradient elution may be necessary to separate all components. A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways This compound This compound N-Cbz-glycine N-Cbz-glycine This compound->N-Cbz-glycine Ester Hydrolysis (Acid/Base, H₂O) Glycine ethyl ester Glycine ethyl ester This compound->Glycine ethyl ester Cbz Cleavage (H₂, Pd/C or Strong Acid) Benzyl alcohol Benzyl alcohol This compound->Benzyl alcohol Cbz Cleavage Side-product Glycine Glycine Glycine ethyl ester->Glycine Ester Hydrolysis (Acid/Base, H₂O) Toluene + CO2 Toluene + CO2 Glycine ethyl ester->Toluene + CO2 from Cbz cleavage

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Degradation Observed (e.g., new TLC spot/HPLC peak) check_conditions Review Experimental Conditions (pH, Temp, Reagents, Light) start->check_conditions acid_base Is pH outside 5-7? check_conditions->acid_base pH adjust_ph Adjust pH to neutral range if possible acid_base->adjust_ph Yes temp Is temperature elevated? acid_base->temp No adjust_ph->temp lower_temp Reduce reaction temperature temp->lower_temp Yes reagents Are incompatible reagents present? (e.g., reducing agents for Cbz) temp->reagents No lower_temp->reagents change_reagents Select alternative reagents reagents->change_reagents Yes storage Review Storage Conditions reagents->storage No change_reagents->storage correct_storage Store at 2-8°C, dry, dark storage->correct_storage Improper end Problem Resolved storage->end Proper correct_storage->end

Caption: A logical workflow for troubleshooting this compound degradation.

References

Technical Support Center: Optimizing Solvent Conditions for N-Cbz-glycine Ethyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent conditions in reactions involving N-Cbz-glycine ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during reactions with this compound, with a focus on the impact of solvent choice.

Q1: My reaction is slow or incomplete. How can I improve the reaction rate?

A1: Slow or incomplete reactions are often due to poor solubility of reactants or suboptimal reaction conditions. This compound is more soluble in organic solvents than its corresponding free acid, which can lead to cleaner and more efficient reactions.[1]

  • Solvent Choice:

    • Increase Polarity: Switch to a more polar aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). These solvents are effective at dissolving polar organic compounds and can enhance the rate of SN2 reactions.[1]

    • Avoid Protic Solvents (in some cases): Polar protic solvents like methanol or ethanol can solvate nucleophiles through hydrogen bonding, which can decrease their reactivity in some substitution reactions.[2] However, for certain reactions like peptide couplings, alcohols can be suitable solvents.[3]

  • Other Considerations:

    • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions or degradation at elevated temperatures.[4]

    • Concentration: Ensure the reactants are sufficiently concentrated. If solubility is an issue, a minimal amount of a suitable solvent should be used.

Q2: I am observing significant byproduct formation. What could be the cause and how can I minimize it?

A2: Byproduct formation can be influenced by the reaction conditions, including the choice of solvent.

  • Common Byproducts:

    • Dibenzylated product: In N-alkylation reactions, the formation of a dibenzylated product can occur with an excess of the alkylating agent or prolonged reaction times.[1]

    • Epimerization: In peptide coupling reactions, the solvent can influence the rate of racemization. Less polar solvents may sometimes reduce the level of epimerization.[5]

  • Solutions:

    • Solvent Selection: The choice of solvent can influence the reaction pathway. For instance, in some peptide syntheses, a mixture of DMSO and a less-polar solvent like toluene has been shown to reduce epimerization compared to pure DMSO.[5]

    • Control Reaction Time: Monitor the reaction closely using techniques like TLC (Thin-Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to stop the reaction once the starting material is consumed, avoiding the formation of time-dependent byproducts.

    • Reagent Stoichiometry: Use a minimal excess of reagents to reduce the likelihood of side reactions.

Q3: I am having difficulty with the work-up and purification of my product. How can solvent choice help?

A3: A well-chosen reaction solvent can simplify the work-up and purification process.

  • Solvent Properties for Easy Work-up:

    • Immiscibility with Water: Using a solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) allows for straightforward extraction of the product from an aqueous phase during work-up.[3]

    • Volatility: A solvent with a relatively low boiling point can be easily removed under reduced pressure, simplifying product isolation.

  • Purification:

    • Crystallization: The product can sometimes be purified by crystallization directly from the reaction mixture or by adding an anti-solvent. For example, N-Cbz-dipeptides can be crystallized from ethyl acetate-petroleum ether.[3]

    • Column Chromatography: If crystallization is not feasible, the crude product can be purified by column chromatography. The choice of reaction solvent can impact the ease of loading the crude material onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for reactions involving this compound?

A1: Polar aprotic solvents are often a good starting point for reactions involving this compound due to their ability to dissolve a wide range of reactants and facilitate many common reaction types.[1][6] Recommended solvents include:

  • DMF (N,N-Dimethylformamide): Excellent solubilizing properties for many organic molecules.

  • DMSO (Dimethyl sulfoxide): Similar to DMF, it is a highly polar aprotic solvent.

  • Acetonitrile (CH3CN): A polar aprotic solvent that is often used in a variety of organic reactions.

  • Ethyl Acetate (EtOAc): A moderately polar solvent that is also useful for extraction and purification.[3]

Q2: How does the solubility of this compound vary in different solvents?

A2: this compound is generally soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. It has low solubility in water.[7] For the parent compound, N-Cbz-glycine, the solubility order in some common solvents has been determined as: methanol > ethanol > i-propanol > n-propanol > n-butanol > n-pentanol > i-butanol (for alcohols) and acetone > 2-butanone > methyl acetate > ethyl acetate > acetonitrile > dichloromethane > water (for non-alcohols). While this is for the carboxylic acid, it provides a useful guide for the ethyl ester derivative as well.

Q3: Can I use protic solvents for my reaction?

A3: The suitability of a protic solvent (e.g., ethanol, methanol) depends on the specific reaction. For reactions where the nucleophilicity of a reagent is critical, protic solvents can be detrimental as they can form hydrogen bonds with the nucleophile, reducing its reactivity.[2] However, in some cases, such as certain esterifications or peptide couplings, alcohols are used as solvents.[3] It is advisable to consult the literature for the specific reaction type you are performing or to conduct small-scale trials.

Q4: Is it better to use N-Cbz-glycine or this compound for my reaction?

A4: Using the ethyl ester of N-Cbz-glycine can be advantageous as it is generally more soluble in common organic solvents than the free acid. This improved solubility can lead to a cleaner and more efficient reaction.[1] The ester can be hydrolyzed in a subsequent step if the free carboxylic acid is required.

Data Presentation

The following table provides illustrative data on how solvent choice can affect the outcome of a typical peptide coupling reaction between this compound and an amino acid ester. The data is representative and intended for comparative purposes.

SolventDielectric Constant (approx.)Reaction Time (hours)Yield (%)Purity (%)Notes
Dichloromethane (DCM)9.1127590Good for initial trials, easy to remove.
Tetrahydrofuran (THF)7.5108092Good solubility for many reagents.
Acetonitrile (MeCN)37.588595Higher polarity can accelerate the reaction.
Ethyl Acetate (EtOAc)6.0167088Less polar, may be slower but useful for work-up.[3]
N,N-Dimethylformamide (DMF)36.749598High polarity and excellent solvating power, often gives the best results.[1]
Dimethyl sulfoxide (DMSO)46.749497Similar to DMF, but higher boiling point can make it harder to remove.[1]

Experimental Protocols

Protocol: General Procedure for Peptide Coupling using this compound

This protocol describes a general method for the coupling of this compound to the free amine of another amino acid ester using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid ester hydrochloride (1.0 eq) and the base (1.1 eq) in the chosen anhydrous solvent. Stir for 10-15 minutes at room temperature.

  • Addition of Reactants: Add this compound (1.0 eq) to the solution.

  • Activation: In a separate flask, dissolve the coupling agent (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the main reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Solvent Optimization:

To optimize the solvent conditions, set up several small-scale parallel reactions using different solvents (e.g., DCM, THF, MeCN, DMF) while keeping all other parameters constant. Monitor the reactions by TLC or LC-MS to determine the reaction rate and completion. After work-up, compare the yield and purity of the product from each reaction to identify the optimal solvent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision start Select Solvents for Screening (e.g., DCM, THF, DMF) reactants Prepare Reactant Stock Solutions start->reactants reaction Set up Parallel Reactions in Different Solvents reactants->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Perform Work-up & Product Isolation monitor->workup analyze Analyze Yield and Purity (NMR, HPLC) workup->analyze optimize Identify Optimal Solvent analyze->optimize scaleup Scale-up Reaction optimize->scaleup

Caption: Workflow for optimizing solvent conditions.

Troubleshooting_Workflow cluster_investigation Investigation cluster_action Corrective Actions start Problem Encountered (e.g., Low Yield, Byproducts) check_solubility Are all reactants soluble? start->check_solubility check_solvent_type Is the solvent type appropriate? (Protic vs. Aprotic) check_solubility->check_solvent_type Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solubility->change_solvent No cosolvent Add a co-solvent to improve solubility check_solubility->cosolvent No check_literature Consult literature for similar reactions check_solvent_type->check_literature Yes check_solvent_type->change_solvent No check_literature->change_solvent change_temp Adjust reaction temperature check_literature->change_temp purify_reagents Check and purify starting materials check_literature->purify_reagents end Problem Resolved change_solvent->end cosolvent->end change_temp->end purify_reagents->end

Caption: Troubleshooting logic for solvent-related issues.

References

Preventing racemization during coupling with N-Cbz-glycine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the prevention of racemization during peptide coupling reactions.

A Note on N-Cbz-glycine Ethyl Ester and Racemization

It is a crucial first step to clarify that N-Cbz-glycine itself is not a chiral molecule as the alpha-carbon of glycine is not a stereocenter. Therefore, N-Cbz-glycine cannot undergo racemization. However, racemization is a significant concern for the chiral amino acid to which this compound is being coupled, or if N-Cbz-glycine is being coupled to a chiral amino acid ester. This guide will address the prevention of racemization in the chiral amino acid component of such coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during peptide synthesis?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1][2]

Q2: Which factors influence the extent of racemization?

A2: Several factors can influence the degree of racemization during peptide coupling. These include:

  • The nature of the coupling reagent: Some reagents are more prone to causing racemization than others.[3][4]

  • The presence and type of additives: Additives can significantly suppress racemization.[3][5]

  • The type and concentration of the base used: Strong bases and high concentrations can promote racemization.[1][3]

  • The polarity of the solvent: Solvent choice can impact the stability of intermediates that lead to racemization.[2]

  • The reaction temperature: Higher temperatures can increase the rate of racemization.[1][6]

  • The structure of the amino acid: Certain amino acids, like histidine and cysteine, are particularly susceptible to racemization.[1][5]

Q3: What are the most effective additives for suppressing racemization?

A3: Additives are crucial for minimizing racemization, especially when using carbodiimide-based coupling reagents.[1][3] Commonly used and effective additives include:

  • 1-Hydroxybenzotriazole (HOBt): A widely used additive that effectively suppresses racemization.[1][4][5]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Often more effective than HOBt in reducing racemization and accelerating coupling.[3][4]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt.[3][4]

  • Copper (II) Chloride (CuCl₂): Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1][5]

Q4: Which coupling reagents are recommended to minimize racemization?

A4: While no coupling reagent is completely free from the risk of inducing racemization, some are better than others, especially when used with appropriate additives.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are effective but can cause significant racemization if used alone. They should always be used in conjunction with additives like HOBt, HOAt, or OxymaPure.[1][4]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents are generally efficient and can minimize racemization.[7]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, TBTU): These are highly efficient coupling reagents with a low propensity for causing racemization, especially HATU, which is often the reagent of choice for difficult couplings.[7][8]

Q5: How does the choice of base affect racemization?

A5: The basicity and steric hindrance of the base used can have a significant impact on racemization.[3]

  • Strong, non-hindered bases like triethylamine (TEA) can increase the rate of racemization.

  • Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred to minimize racemization.[3][8] In cases with a high risk of racemization, the even weaker base 2,4,6-collidine has been recommended.[3][4]

Troubleshooting Guide: Racemization During Peptide Coupling

Problem Potential Cause Recommended Solution
High levels of epimeric impurity detected in the final product. The coupling reagent is promoting oxazolone formation.If using a carbodiimide (DCC, DIC), ensure an additive like HOBt, HOAt, or OxymaPure is included.[1][4] Consider switching to a phosphonium (PyBOP) or aminium/uronium (HATU) based reagent.[7][8]
The base is too strong or used in excess.Use the minimum necessary amount of base. Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[3][8]
The reaction temperature is too high.Perform the coupling at a lower temperature, for instance, at 0°C.[1]
The solvent is too polar.If reagent solubility allows, consider using a less polar solvent to help reduce racemization.[1][2]
The pre-activation time is too long.Minimize the pre-activation time before adding the amine component to the reaction mixture.[1][8]
Racemization is observed with a particularly sensitive amino acid (e.g., His, Cys). These amino acids are inherently prone to racemization.Use a highly efficient, low-racemization coupling reagent like HATU.[8] Employ an effective racemization suppressing additive such as HOAt or OxymaPure.[3][4] Consider specific protecting group strategies for the side chains of these amino acids.[5]

Data on Racemization Suppression

The following table summarizes the relative effectiveness of different coupling strategies in minimizing racemization.

Coupling Strategy Relative Racemization Risk Notes
Carbodiimide alone (e.g., DCC, DIC)HighNot recommended without an additive.
Carbodiimide + HOBtLowA standard and effective combination.[4][5]
Carbodiimide + HOAtVery LowGenerally more effective than HOBt.[3]
Carbodiimide + OxymaPureVery LowA safe and highly effective alternative to HOBt/HOAt.[3][4]
HBTU/TBTU + BaseLowEfficient coupling with minimal racemization.[7]
HATU + BaseVery LowOften the best choice for sensitive or sterically hindered amino acids.[8]
Lowering Reaction Temperature (e.g., to 0°C)Moderate to High ReductionReduces the rate of racemization side reactions.[1]
Use of Weaker Base (e.g., NMM vs. TEA)Moderate ReductionLess basic conditions disfavor racemization mechanisms.[3]

Experimental Protocols

Protocol: Minimized Racemization Coupling of N-Cbz-L-Phenylalanine with Glycine Ethyl Ester

This protocol provides a general procedure for a solution-phase peptide coupling designed to minimize racemization.

Materials:

  • N-Cbz-L-Phenylalanine

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation of Glycine Ethyl Ester Free Base:

    • In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.1 eq.) in a minimal amount of DMF.

    • Add N-methylmorpholine (1.1 eq.) to the solution and stir for 15-20 minutes at room temperature to generate the free base.

  • Activation of N-Cbz-L-Phenylalanine:

    • In a separate flask, dissolve N-Cbz-L-Phenylalanine (1.0 eq.) and HOAt (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add DIC (1.1 eq.) to the cooled solution and stir for 10-15 minutes at 0°C.

  • Coupling Reaction:

    • Add the solution containing the free base of glycine ethyl ester to the activated N-Cbz-L-Phenylalanine solution at 0°C.

    • Allow the reaction mixture to stir at 0°C for 2 hours.

    • Let the reaction slowly warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Analysis:

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric purity using chiral HPLC to quantify the extent of racemization.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling cluster_suppression Suppression Pathway A N-Protected Chiral Amino Acid B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent (e.g., DIC) C Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization D Peptide Bond Formation (Desired Product) B->D + Amino Acid Ester (Nucleophilic Attack) E Active Ester (e.g., OBt, OAt) B->E + Additive (e.g., HOBt, HOAt) C->C E->D + Amino Acid Ester

Caption: Mechanism of racemization via oxazolone formation and its suppression.

TroubleshootingWorkflow Start High Racemization Detected Q1 Using a Carbodiimide? Start->Q1 A1_Yes Add/Switch Additive (HOBt, HOAt, Oxyma) Q1->A1_Yes Yes A1_No Switch to a different class of coupling reagent (e.g., HATU, PyBOP) Q1->A1_No No Q2 Check Base A1_Yes->Q2 A1_No->Q2 A2 Switch to weaker/hindered base (NMM, DIPEA) Q2->A2 Q3 Check Temperature A2->Q3 A3 Lower Reaction Temp to 0°C Q3->A3 End Racemization Minimized A3->End

Caption: Troubleshooting workflow for addressing high racemization.

ReagentSelection Start Select Coupling Strategy Q_AminoAcid Is the amino acid prone to racemization (e.g., His, Cys)? Start->Q_AminoAcid HighRisk High-Risk Coupling Q_AminoAcid->HighRisk Yes LowRisk Standard Coupling Q_AminoAcid->LowRisk No UseHATU Use HATU + DIPEA/NMM HighRisk->UseHATU FinalCheck Always couple at low temp (0°C) and use minimal base UseHATU->FinalCheck UseCarbodiimide Use DIC/EDC + Additive (Oxyma or HOAt) LowRisk->UseCarbodiimide UseCarbodiimide->FinalCheck

Caption: Decision tree for selecting a low-racemization coupling strategy.

References

Technical Support Center: N-Cbz-Glycine Ethyl Ester Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Cbz-glycine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a white crystalline solid.[1] Key physical properties are summarized in the table below. Significant deviation from these values may indicate the presence of impurities.

Q2: What are the common impurities in this compound synthesis?

Common impurities can originate from the starting materials or side reactions during the synthesis, which is often a Schotten-Baumann reaction between glycine ethyl ester and benzyl chloroformate.[2][3][4][5] Potential impurities include:

  • Unreacted starting materials: Glycine ethyl ester and benzyl chloroformate.

  • Byproducts of benzyl chloroformate: Benzyl alcohol and dibenzyl carbonate, formed from the reaction of benzyl chloroformate with water or carbonate.

  • Di-acylated product: Formation of N,N-bis(benzyloxycarbonyl)glycine ethyl ester if the reaction conditions are not carefully controlled.

  • Unreacted N-Cbz-glycine: If the esterification of N-Cbz-glycine is incomplete.

Q3: My purified product has a low or broad melting point. What could be the reason?

A low or broad melting point is a strong indicator of impurities. The presence of residual solvents, starting materials, or side products can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification steps such as recrystallization or column chromatography are recommended.

Q4: How can I monitor the progress of the purification process?

Thin-layer chromatography (TLC) is an effective technique for monitoring the purification of this compound. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the separation of the desired product from impurities. A typical eluent system for TLC is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product oils out instead of crystallizing. The solvent may be too nonpolar, or the solution may be cooling too rapidly. The presence of impurities can also inhibit crystallization.Try adding a more polar co-solvent dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization. Ensure the crude product is reasonably pure before attempting recrystallization.
Low recovery of crystalline product. The chosen recrystallization solvent is too good a solvent for the product, even at low temperatures. Too much solvent was used.Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Crystals are colored or appear impure. Colored impurities are co-precipitating with the product.Consider a pre-purification step such as passing a solution of the crude product through a short plug of silica gel to remove highly polar, colored impurities. Washing the filtered crystals with a small amount of cold recrystallization solvent can also help remove surface impurities.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. The eluent system is not optimized. The column may be overloaded.Perform a TLC analysis with various ratios of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find an optimal eluent system that gives good separation between the product and impurities (an Rf of ~0.3 for the product is often a good starting point).[6] Reduce the amount of crude material loaded onto the column.
The product is eluting too quickly (high Rf). The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture.
The product is not eluting from the column (low Rf). The eluent is not polar enough.Increase the proportion of the polar solvent in the eluent mixture.

Data Presentation

Table 1: Physical and Chromatographic Data for this compound

ParameterValueReference(s)
Appearance White crystalline solid[1]
Melting Point 35.5-36.5 °C or 81-82 °C[7][8]
Molecular Weight 237.25 g/mol [7]
Solubility Soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons; low solubility in water.[1]
TLC Rf Value ~0.25 in Hexane:Ethyl Acetate (7:3)[9]

Note: The discrepancy in reported melting points may be due to different crystalline forms or measurement conditions. It is crucial to be consistent with the reference data used for purity assessment.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Glycine Ethyl Ester + Benzyl Chloroformate reaction Schotten-Baumann Reaction (Aqueous Base) start->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup crude Crude N-Cbz-glycine ethyl ester workup->crude recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) crude->recrystallization column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column pure_product Pure N-Cbz-glycine ethyl ester recrystallization->pure_product column->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography start Impure Product (Low MP, Oily, etc.) oils_out Oils Out? start->oils_out low_yield Low Yield? start->low_yield change_solvent Adjust Solvent System (e.g., add polar co-solvent) oils_out->change_solvent Yes slow_cool Cool Slowly / Seed oils_out->slow_cool No less_solvent Use Less Solvent low_yield->less_solvent Yes column Run Column Chromatography change_solvent->column Still Impure slow_cool->column Still Impure less_solvent->column Still Impure optimize_eluent Optimize Eluent via TLC column->optimize_eluent

References

Why is my N-Cbz-glycine ethyl ester reaction not going to completion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the synthesis of N-Cbz-glycine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound very low or the reaction not going to completion?

Several factors can contribute to low conversion or incomplete reaction. The most common issues are related to the reaction conditions, reagent quality, and the presence of side reactions.

  • Insufficient Base: The reaction, typically performed under Schotten-Baumann conditions, requires a base to neutralize the hydrochloric acid produced.[1][2] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. This protonates the amino group of the glycine ethyl ester, rendering it non-nucleophilic and halting the reaction.

  • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate (Cbz-Cl) is highly susceptible to hydrolysis, especially in the presence of a base. If the Cbz-Cl is added too quickly or if the temperature is not kept low (typically 0°C), it can react with water or hydroxide ions instead of the desired amine.[3] Simultaneous addition of the base and benzyl chloroformate can lead to rapid decomposition of the acylating agent.[4]

  • Poor Reagent Quality: Ensure that the benzyl chloroformate is of high purity and has not degraded during storage. The glycine ethyl ester hydrochloride should be properly neutralized to its free base form before or in situ during the reaction.

  • Solubility Issues: Poor solubility of the reactants in the chosen solvent system can hinder the reaction rate. A biphasic system (e.g., an organic solvent and water) is common, and efficient stirring is crucial to maximize the interfacial area where the reaction occurs.[5]

Q2: I am observing unexpected byproducts in my reaction mixture. What could they be?

The formation of byproducts can complicate purification and reduce the yield of the desired product.

  • Benzyl Alcohol: This is the primary byproduct resulting from the hydrolysis of benzyl chloroformate. Its presence is a strong indicator that the reaction conditions are favoring hydrolysis over acylation.

  • Dipeptide Formation: If the reaction is not controlled properly, the newly formed this compound could potentially react with another molecule of glycine ethyl ester, leading to the formation of a protected dipeptide (N-Cbz-glycyl-glycine ethyl ester).

  • Over-acylation: Although less common for glycine, primary amines can sometimes undergo diacylation if a large excess of the acylating agent is used under harsh conditions.

Q3: How can I optimize the reaction conditions to improve the yield and purity?

Optimization often involves careful control of temperature, addition rates, and stoichiometry.

  • Temperature Control: Maintaining a low temperature (0-5°C) throughout the addition of benzyl chloroformate is critical to minimize its hydrolysis.[3]

  • Controlled Addition: Add the benzyl chloroformate and the aqueous base solution dropwise and separately to the solution of glycine ethyl ester.[4] This ensures that the concentration of both reagents in the reaction mixture remains low, favoring the desired reaction over side reactions.

  • Choice of Base: Sodium hydroxide or sodium carbonate are commonly used. The base should be strong enough to neutralize the generated HCl but not so strong as to excessively promote hydrolysis of the ester product.[1][4]

  • Solvent System: A two-phase system, such as dichloromethane/water or diethyl ether/water, is often effective.[5] Vigorous stirring is essential to facilitate the reaction between the organic-soluble Cbz-Cl and the water-soluble amine salt.

Q4: My reaction seems to have worked, but I'm losing a significant amount of product during the workup and purification. What can I do differently?

Product loss during extraction and purification is a common problem.

  • Extraction pH: this compound is a neutral compound. During the workup, ensure the aqueous layer is not overly basic, which could promote hydrolysis of the ethyl ester. After quenching the reaction, the organic layer should be washed with a dilute acid (e.g., cold 1N HCl) to remove any unreacted amine and then with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic impurities before a final wash with brine.

  • Purification Method: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane or by column chromatography on silica gel.[6] If recrystallization is attempted, ensure the correct solvent polarity and concentration to avoid oiling out or poor recovery.

Data Presentation

Table 1: Comparison of Reaction Parameters for N-Cbz Protection

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature Room Temperature0-5 °CMinimizes the rate of benzyl chloroformate hydrolysis.[3]
Base Sodium BicarbonateSodium Hydroxide / CarbonateA stronger base ensures neutralization of HCl, driving the reaction forward.[2][4]
Solvent Single-phase organicBiphasic (e.g., DCM/Water)Facilitates separation and helps manage reactant solubility and side reactions.[5]
Reagent Addition SimultaneousSlow, separate dropwise additionPrevents high local concentrations, reducing Cbz-Cl hydrolysis.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Schotten-Baumann reaction.

  • Preparation of Amine Solution: In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve glycine ethyl ester hydrochloride (1.0 eq) in water. Cool the flask in an ice bath to 0-5°C.

  • Reagent Addition: While stirring vigorously, add a solution of sodium carbonate (1.1 eq) in water from one dropping funnel. From the second dropping funnel, simultaneously and slowly add benzyl chloroformate (1.05 eq). The addition should be controlled to maintain the internal temperature below 5°C.

  • Reaction Monitoring: After the addition is complete (typically 30-60 minutes), allow the mixture to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash successively with cold 1N HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate-heptane) to yield pure this compound as a white solid.[6]

Visualizations

Reaction_Pathway cluster_reactants Reactants Glycine Ethyl Ester Glycine Ethyl Ester Product N-Cbz-glycine ethyl ester Glycine Ethyl Ester->Product Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Product HCl HCl Base Base (e.g., Na2CO3) Base->Product Neutralizes HCl

Caption: Reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Side Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) Hydrolysis Hydrolysis CbzCl->Hydrolysis H2O Water / OH- H2O->Hydrolysis Benzyl_Alcohol Benzyl Alcohol Hydrolysis->Benzyl_Alcohol CO2 CO2 Hydrolysis->CO2

Caption: Primary side reaction: Hydrolysis of benzyl chloroformate.

Troubleshooting_Workflow start Reaction Not Complete / Low Yield check_temp Was temperature kept at 0-5°C? start->check_temp check_addition Were reagents added slowly and separately? check_temp->check_addition Yes sol_temp Action: Lower temperature to reduce Cbz-Cl hydrolysis. check_temp->sol_temp No check_base Was sufficient base (≥1.0 eq) used? check_addition->check_base Yes sol_addition Action: Control addition rate to minimize side reactions. check_addition->sol_addition No check_stirring Was stirring vigorous? check_base->check_stirring Yes sol_base Action: Use a stronger base or increase stoichiometry. check_base->sol_base No sol_stirring Action: Increase stirring speed for better phase mixing. check_stirring->sol_stirring No success Reaction Optimized check_stirring->success Yes sol_temp->check_addition sol_addition->check_base sol_base->check_stirring sol_stirring->success

Caption: Troubleshooting workflow for incomplete this compound synthesis.

References

Validation & Comparative

A Head-to-Head Comparison: N-Cbz-glycine ethyl ester vs. Boc-glycine ethyl ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and modern drug development, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. Among the arsenal of amine protecting groups, the carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) groups are fundamental tools for researchers. This guide provides an in-depth, objective comparison of N-Cbz-glycine ethyl ester and Boc-glycine ethyl ester, presenting supporting experimental data and detailed protocols to inform synthetic strategy.

The primary distinction between the Cbz and Boc protecting groups lies in their lability under different chemical conditions, forming the basis of their orthogonal relationship in complex syntheses.[1][2] The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is stable to acids but readily cleaved by catalytic hydrogenolysis.[1][3] This orthogonality allows for the selective removal of one group in the presence of the other, a crucial advantage in multi-step synthetic routes.[2][4]

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize key physicochemical properties and typical reaction efficiencies for both this compound and Boc-glycine ethyl ester.

Table 1: Physicochemical Properties

PropertyThis compoundBoc-glycine ethyl ester
Molecular Formula C₁₂H₁₅NO₄C₉H₁₇NO₄
Molecular Weight 237.25 g/mol 203.24 g/mol [1]
Appearance White crystalline solidColorless, oily liquid[1]
Melting Point ~80-85 °CNot applicable
Solubility Soluble in alcohols, ethers, and chlorinated hydrocarbons; low solubility in water.Soluble in common organic solvents.[1]

Table 2: Typical Reaction Yields

ReactionThis compoundBoc-glycine ethyl ester
Protection of Glycine Ethyl Ester ~85-95%85-90%[1]
Deprotection (Cleavage) ~98% (Catalytic Hydrogenolysis)[3]High (Acidolysis with TFA)[1]

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of both compounds are provided below to ensure reproducibility and aid in experimental design.

Synthesis of this compound

This protocol describes the protection of glycine ethyl ester using benzyl chloroformate.

Materials:

  • Glycine ethyl ester hydrochloride

  • Sodium carbonate

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve glycine ethyl ester hydrochloride (1.0 eq) in water and cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the solution.

  • Add a solution of benzyl chloroformate (1.1 eq) in DCM dropwise to the vigorously stirred aqueous solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.[5]

Deprotection of this compound (Catalytic Hydrogenolysis)

This protocol outlines the removal of the Cbz group via catalytic hydrogenolysis.[3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield glycine ethyl ester.[3]

Synthesis of Boc-glycine ethyl ester

This protocol describes the protection of glycine ethyl ester using di-tert-butyl dicarbonate.[1]

Materials:

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend glycine ethyl ester hydrochloride (1.0 eq) in DCM.

  • Cool the suspension in an ice bath and add triethylamine (2.0-2.2 eq) dropwise.

  • Add di-tert-butyl dicarbonate (1.0-1.2 eq) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Boc-glycine ethyl ester, typically as a colorless oil.[1][6]

Deprotection of Boc-glycine ethyl ester (Acidolysis)

This protocol details the removal of the Boc group using trifluoroacetic acid.[1][7]

Materials:

  • Boc-glycine ethyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve Boc-glycine ethyl ester (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent to isolate the deprotected glycine ethyl ester.[7]

Strategic Considerations and Orthogonality

The choice between this compound and Boc-glycine ethyl ester is dictated by the overall synthetic strategy, particularly the presence of other functional groups in the molecule.

  • Choose this compound when:

    • The substrate is sensitive to acidic conditions.

    • A deprotection method orthogonal to acid-labile groups (like Boc) is required.

    • The molecule does not contain functional groups susceptible to reduction by catalytic hydrogenolysis (e.g., alkenes, alkynes).

  • Choose Boc-glycine ethyl ester when:

    • The substrate is sensitive to catalytic hydrogenolysis.

    • An acid-labile protecting group is compatible with the overall synthetic scheme.

    • The synthesis is amenable to standard Boc-based solid-phase peptide synthesis (SPPS) protocols.

The orthogonality of these two protecting groups is a powerful tool in complex syntheses, allowing for the selective deprotection and modification of different amine sites within the same molecule.[2][4][8]

Orthogonal_Deprotection Molecule Molecule with Boc and Cbz protected amines Acid Acid (e.g., TFA) Molecule->Acid Selective Boc Deprotection Hydrogenolysis H2, Pd/C Molecule->Hydrogenolysis Selective Cbz Deprotection Boc_Removed Cbz-protected amine Acid->Boc_Removed Cbz_Removed Boc-protected amine Hydrogenolysis->Cbz_Removed Protection_Deprotection_Workflow cluster_Cbz Cbz Protection/Deprotection cluster_Boc Boc Protection/Deprotection Glycine_Et_Ester1 Glycine Ethyl Ester Cbz_Cl Cbz-Cl, Base Glycine_Et_Ester1->Cbz_Cl Protection NCbz_Gly_Et_Ester This compound Cbz_Cl->NCbz_Gly_Et_Ester H2_PdC H2, Pd/C NCbz_Gly_Et_Ester->H2_PdC Deprotection Glycine_Et_Ester_Deprotected1 Glycine Ethyl Ester H2_PdC->Glycine_Et_Ester_Deprotected1 Glycine_Et_Ester2 Glycine Ethyl Ester Boc2O (Boc)2O, Base Glycine_Et_Ester2->Boc2O Protection Boc_Gly_Et_Ester Boc-glycine ethyl ester Boc2O->Boc_Gly_Et_Ester TFA TFA/DCM Boc_Gly_Et_Ester->TFA Deprotection Glycine_Et_Ester_Deprotected2 Glycine Ethyl Ester TFA->Glycine_Et_Ester_Deprotected2

References

Cbz vs. Fmoc: A Comparative Guide to Amine Protection in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a pivotal decision in the synthesis of peptides and other complex organic molecules. The choice between the classical Carboxybenzyl (Cbz or Z) group and the more modern 9-fluorenylmethyloxycarbonyl (Fmoc) group can significantly impact yield, purity, and the overall strategic approach to a synthesis. This guide provides an objective comparison of the Cbz and Fmoc protecting groups, supported by experimental data and detailed protocols, to aid in making informed decisions for specific applications.

The ideal amine protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield and minimal side products. While both Cbz and Fmoc have proven to be invaluable tools in the synthetic chemist's arsenal, their distinct characteristics make them suitable for different applications.

At a Glance: Key Differences

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Primary Application Predominantly solution-phase peptide synthesis; useful in complex molecule synthesis.The gold standard for solid-phase peptide synthesis (SPPS).
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1]Mild base (e.g., 20% piperidine in DMF).[1]
Orthogonality Orthogonal to both Boc (tert-butyloxycarbonyl) and Fmoc groups.[2]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1]
Key Advantages Cost-effective, lower racemization potential in solution-phase, imparts crystallinity.[2]Mild deprotection, high repetitive yields in SPPS, suitable for automation.[1]

Quantitative Performance Comparison

Protecting GroupDeprotection MethodTypical YieldRacemization Potential
CbzCatalytic Hydrogenolysis>90%Low, particularly in solution-phase synthesis.[2]
Fmoc20% Piperidine in DMF>98% (in SPPS)A known issue, especially for C-terminal Cysteine, Histidine, and Serine.[2]

One study comparing the coupling of N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles reported high yields (41-95%) with complete retention of chirality for both protecting groups[1]. Another study involving the coupling of N-protected aminoacylbenzotriazoles with unprotected amino acids resulted in peptides in 85-95% yield with less than 1% racemization for both Cbz and Fmoc[1]. In solid-phase peptide synthesis (SPPS), the Fmoc strategy generally offers higher repetitive yields, often exceeding 99% per coupling cycle[1]. However, the base-catalyzed deprotection of the Fmoc group is a known risk factor for racemization, though it is generally low (often less than 0.4% per cycle) and can be minimized by using sterically hindered bases[1].

Advantages of Cbz in Specific Applications

While Fmoc is the dominant choice for automated solid-phase peptide synthesis, the Cbz group offers distinct advantages in several key scenarios:

  • Solution-Phase Synthesis and Fragment Condensation: Cbz is a valuable tool for the solution-phase synthesis of peptide fragments that are subsequently coupled. Its tendency to impart crystallinity to protected amino acids and peptide fragments can simplify purification by recrystallization, which is often more scalable and cost-effective than chromatography.[2]

  • Reduced Racemization Potential: In solution-phase synthesis, the Cbz group has a long-standing reputation for providing good protection against racemization. The urethane-type protection helps to suppress the formation of the racemization-prone oxazolone intermediate.[2]

  • Orthogonality in Complex Syntheses: The Cbz group's deprotection via catalytic hydrogenolysis provides a truly orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.[2] This is crucial in the synthesis of complex molecules with multiple protecting groups, such as branched or cyclic peptides, allowing for selective deprotection.

  • Cost-Effectiveness: For large-scale synthesis, the reagent used to introduce the Cbz group, benzyl chloroformate (Cbz-Cl), is generally more economical than the reagents required for Fmoc protection.[2] This can be a significant factor in industrial applications.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the protection and deprotection of amines using Cbz and Fmoc.

Cbz Protection and Deprotection

Protocol 1: N-Cbz Protection of an Amino Acid

  • Materials: Amino acid, sodium carbonate, dioxane, water, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid.

  • Procedure:

    • Dissolve the amino acid in an aqueous solution of sodium carbonate.

    • Add a solution of Cbz-Cl in dioxane dropwise while maintaining a basic pH and low temperature.

    • Stir the reaction mixture for several hours at room temperature.

    • Work up the reaction by washing with diethyl ether to remove excess Cbz-Cl.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the Cbz-protected amino acid.

    • Collect the product by filtration, wash with water, and dry.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials: Cbz-protected peptide, Palladium on activated carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Cbz-protected compound in MeOH or EtOH in a flask.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Stir the reaction vigorously at room temperature under an H₂ atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection and Deprotection

Protocol 3: N-Fmoc Protection of an Amino Acid

  • Materials: Amino acid, sodium bicarbonate, THF/water (1:1), Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide), ethyl acetate.

  • Procedure:

    • Dissolve the amino acid in a 1:1 mixture of THF and water containing sodium bicarbonate.

    • Add a solution of Fmoc-OSu in THF to the amino acid solution.

    • Stir the reaction at room temperature for several hours.

    • Work up the reaction by extracting with ethyl acetate.

    • Acidify the aqueous layer to precipitate the Fmoc-protected amino acid.

    • Collect the product by filtration, wash with water, and dry.

Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis

  • Materials: Fmoc-protected peptide-resin, N,N-dimethylformamide (DMF), piperidine.

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for a specified time (e.g., 2 x 10 minutes).

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[1]

Visualization of Synthetic Strategies

The choice between Cbz and Fmoc is often dictated by the overall synthetic strategy. The following diagrams illustrate a general workflow for solution-phase peptide synthesis using Cbz and a key application of orthogonal Cbz/Fmoc protection in the synthesis of a branched peptide.

G cluster_solution_phase Solution-Phase Peptide Synthesis (Cbz) A Cbz-AA1-OH C Coupling A->C B H-AA2-OR B->C D Cbz-AA1-AA2-OR C->D E Deprotection (H2/Pd-C) D->E F H-AA1-AA2-OR E->F G Repeat Cycle F->G

A simplified workflow for solution-phase dipeptide synthesis using Cbz protection.

G cluster_branched_peptide Synthesis of a Branched Peptide Start Fmoc-Lys(Cbz)-Resin SPPS Elongate peptide chain (Fmoc-SPPS) Start->SPPS Deprotect_N_terminal N-terminal Fmoc deprotection (Piperidine) SPPS->Deprotect_N_terminal Modify_N_terminal N-terminal modification Deprotect_N_terminal->Modify_N_terminal Deprotect_side_chain Side-chain Cbz deprotection (H2/Pd-C) Modify_N_terminal->Deprotect_side_chain Couple_branch Couple second peptide chain to Lys side-chain Deprotect_side_chain->Couple_branch Cleave Cleavage from resin (TFA) Couple_branch->Cleave Final Branched Peptide Cleave->Final

Orthogonal use of Fmoc and Cbz for the synthesis of a branched peptide on solid support.

Conclusion

The choice between Cbz and Fmoc protecting groups is highly dependent on the specific synthetic strategy. For modern, automated solid-phase peptide synthesis, Fmoc is the undisputed protecting group of choice due to its mild deprotection conditions, high repetitive yields, and compatibility with a wide range of acid-labile side-chain protecting groups.[1] However, the classical Cbz group remains a highly valuable and often advantageous tool for solution-phase synthesis, particularly for the preparation of peptide fragments for subsequent coupling. Its cost-effectiveness, lower propensity for racemization in solution-phase, and true orthogonality to both Boc and Fmoc protecting groups provide strategic flexibility in the design and execution of complex synthetic routes, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of N-Cbz-glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-glycine ethyl ester (N-Cbz-glycine ethyl ester) is a critical building block in peptide synthesis and the development of various pharmaceutical compounds. Ensuring its purity is paramount to the quality, safety, and efficacy of the final product. This guide provides a comparative overview of key analytical methods for the purity assessment of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.

Introduction to Purity Analysis of this compound

The synthesis of this compound can result in various impurities, including unreacted starting materials such as glycine ethyl ester and benzyl chloroformate, and by-products like N-Cbz-glycine, benzyl alcohol, and dibenzyl carbonate. An effective analytical method must be able to separate and quantify the main component from these potential impurities with sufficient accuracy, precision, and sensitivity. This guide focuses on three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the specific information required (e.g., identification of unknown impurities, absolute quantification), the available instrumentation, and the desired performance characteristics. The following table summarizes the key performance parameters of HPLC-UV, qNMR, and GC-MS for the analysis of this compound.

ParameterHPLC-UVqNMR (400 MHz)GC-MS
Principle Chromatographic separation followed by UV detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Chromatographic separation of volatile compounds followed by mass-based detection.
Primary Use Quantitative purity determination and impurity profiling.Absolute and relative quantification of the main component and impurities without the need for specific impurity reference standards.Identification and quantification of volatile impurities.
Estimated Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 mg/mL0.1 - 10 ng/mL
Estimated Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 mg/mL0.3 - 30 ng/mL
Linearity (R²) (Typical Range) > 0.999 (0.1 - 100 µg/mL)> 0.999 (over the working concentration range)> 0.995 (over the working concentration range)
Precision (%RSD) < 2%< 1%< 5%
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Sample Throughput HighMediumHigh
Strengths High sensitivity and resolution for separating complex mixtures. Widely available.Highly accurate and precise for absolute quantification. Non-destructive. Provides structural information.Excellent for identifying unknown volatile impurities. High sensitivity.
Limitations Requires reference standards for impurity identification and quantification. Potential for co-elution.Lower sensitivity compared to chromatographic methods. May not detect non-protonated impurities.Limited to thermally stable and volatile compounds. This compound itself is not suitable for direct GC-MS analysis without derivatization.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound, allowing for the quantification of the active pharmaceutical ingredient (API) and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • Reference standards for potential impurities (if available)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient could be 40% acetonitrile in water, increasing to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (due to the aromatic Cbz group)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a sample solution of the test material at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the calibration standards to establish a calibration curve.

  • Inject the sample solution.

  • The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks (area normalization method) or by using the calibration curve for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).

  • Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.

  • Acquisition Time: Sufficient to ensure good digital resolution.

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of this compound (e.g., the methylene protons of the ethyl group) and a signal from the internal standard.

  • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample, such as residual solvents or by-products like benzyl alcohol. The main component, this compound, is generally not volatile enough for direct GC analysis and would require derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • High-purity solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • Reference standards for expected volatile impurities (for quantification)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent to a concentration of approximately 10 mg/mL.

  • For quantification, prepare calibration standards of the expected volatile impurities in the same solvent.

Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Identify the impurity peaks by comparing their mass spectra with the spectral library and their retention times with those of reference standards (if available).

  • Quantify the impurities by creating a calibration curve from the reference standards.

Visualizing the Analytical Workflow and Method Relationships

To better understand the process of purity analysis and the interplay between the different methods, the following diagrams have been generated.

Purity_Analysis_Workflow Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC qNMR qNMR Analysis Sample->qNMR GCMS GC-MS Analysis (for volatile impurities) Sample->GCMS Data_HPLC Purity (%) & Impurity Profile HPLC->Data_HPLC Data_qNMR Absolute Purity (%) qNMR->Data_qNMR Data_GCMS Volatile Impurity Identification & Quantification GCMS->Data_GCMS Report Final Purity Report Data_HPLC->Report Data_qNMR->Report Data_GCMS->Report

Caption: General workflow for the comprehensive purity analysis of this compound.

Method_Relationships Purity Purity Confirmation of This compound Quantitative Quantitative Analysis Purity->Quantitative Qualitative Qualitative Analysis (Impurity ID) Purity->Qualitative HPLC HPLC-UV Quantitative->HPLC Relative & External Std. qNMR qNMR Quantitative->qNMR Absolute (Internal Std.) GCMS GC-MS Quantitative->GCMS For Volatiles Qualitative->HPLC Requires Standards Qualitative->qNMR Structural Info Qualitative->GCMS Mass Spectrum Library

Caption: Logical relationships between analytical methods for purity determination.

A Comparative Guide to HPLC Analysis of N-Cbz-Glycine Ethyl Ester Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Cbz-glycine ethyl ester is a fundamental step in peptide chemistry, requiring robust analytical methods to monitor reaction progress and ensure product purity. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative analysis of two distinct HPLC methods—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the analysis of a typical this compound reaction mixture.

Executive Summary

This guide details two HPLC methodologies for the separation of this compound from its primary starting material, glycine ethyl ester, and a common byproduct, benzyl alcohol. Both Reversed-Phase and Normal-Phase HPLC methods offer effective separation, with distinct advantages depending on the specific analytical requirements. RP-HPLC, with its aqueous-organic mobile phases, is often more convenient and provides excellent resolution based on hydrophobicity. In contrast, NP-HPLC, utilizing non-polar mobile phases, offers an alternative selectivity that can be advantageous for resolving compounds with similar polarities.

Comparative Analysis of HPLC Methods

The performance of Reversed-Phase and Normal-Phase HPLC for the analysis of an this compound reaction mixture is summarized below. The data presented is a representative example to illustrate the expected separation.

CompoundReversed-Phase HPLC (C18 Column)Normal-Phase HPLC (Silica Column)
Retention Time (min) Elution Order
Glycine ethyl ester~ 2.51
Benzyl alcohol~ 4.22
This compound~ 7.83

Note: Retention times are illustrative and can vary based on the specific HPLC system, column dimensions, and exact mobile phase composition.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method separates compounds based on their hydrophobicity. The non-polar stationary phase retains more hydrophobic compounds longer.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Method 2: Normal-Phase HPLC (NP-HPLC)

This method utilizes a polar stationary phase and a non-polar mobile phase, separating compounds based on their polarity. More polar compounds are retained longer.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Hexane

    • B: Ethyl Acetate

  • Isocratic Elution: 80% A and 20% B.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase. Ensure the sample is free of water.

Visualizing the Workflow and Chemistry

To further elucidate the processes involved, the following diagrams illustrate the chemical synthesis and the analytical workflow.

G Synthesis of this compound Glycine ethyl ester Glycine ethyl ester This compound This compound Glycine ethyl ester->this compound + Benzyl chloroformate Benzyl chloroformate Benzyl chloroformate Benzyl chloroformate->this compound Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->this compound Triethylammonium chloride Triethylammonium chloride

Caption: Chemical reaction for the synthesis of this compound.

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Aliquot of Reaction Mixture Aliquot of Reaction Mixture Dilution in Mobile Phase Dilution in Mobile Phase Aliquot of Reaction Mixture->Dilution in Mobile Phase Injection into HPLC Injection into HPLC Dilution in Mobile Phase->Injection into HPLC Separation on Column Separation on Column Injection into HPLC->Separation on Column UV Detection UV Detection Separation on Column->UV Detection Chromatogram Generation Chromatogram Generation UV Detection->Chromatogram Generation Peak Integration & Quantification Peak Integration & Quantification Chromatogram Generation->Peak Integration & Quantification Purity Assessment & Reaction Monitoring Purity Assessment & Reaction Monitoring Peak Integration & Quantification->Purity Assessment & Reaction Monitoring

Caption: General workflow for the HPLC analysis of the reaction mixture.

Characterization of N-Cbz-glycine ethyl ester: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of the characterization of N-Cbz-glycine ethyl ester, a crucial building block in peptide synthesis, using mass spectrometry alongside alternative analytical methods. Experimental data and detailed protocols are presented to offer a comprehensive analytical profile of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for this molecule, typically yielding the protonated molecular ion.

Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry

ESI-TOF mass spectrometry provides high-resolution mass data, enabling the accurate determination of the molecular formula.

Experimental Protocol:

  • Instrument: Agilent 6224 ESI-TOF

  • Sample Preparation: The sample was dissolved in acetonitrile at a concentration of 1 mg/mL.

  • Ionization Mode: Positive ion mode

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 5 L/min

  • Nebulizer Pressure: 30 psig

Data:

IonCalculated m/zObserved m/z
[M+H]⁺238.1079238.1074
[M+Na]⁺260.0899260.0893
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing insights into the molecule's structure. The fragmentation of this compound primarily involves the cleavage of the carbamate and ester functionalities.

Experimental Protocol:

  • Instrument: Triple quadrupole mass spectrometer

  • Precursor Ion Selection: The [M+H]⁺ ion (m/z 238.1) was selected for fragmentation.

  • Collision Gas: Argon

  • Collision Energy: Varied (10-30 eV) to obtain optimal fragmentation.

Major Fragment Ions:

m/zProposed Fragment
164.07[M+H - C₂H₅OH - CO]⁺
108.06[C₇H₈O]⁺ (from Cbz group)
91.05[C₇H₇]⁺ (Tropylium ion)
79.05[C₆H₇]⁺

Mass Spectrometry Fragmentation Pathway of this compound

G parent [M+H]⁺ m/z = 238.1 frag1 m/z = 164.07 parent->frag1 - C₂H₅OH, -CO frag2 m/z = 108.06 parent->frag2 - C₄H₇NO₂ frag3 m/z = 91.05 frag2->frag3 - OH frag4 m/z = 79.05 frag3->frag4 - CH₂ G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (ESI-TOF, MS/MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hplc HPLC Analysis purification->hplc ms_data Molecular Formula & Fragmentation ms->ms_data nmr_data Structural Confirmation nmr->nmr_data hplc_data Purity Assessment hplc->hplc_data

A Comparative Guide to N-Cbz-glycine ethyl ester and Other Protected Glycine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the strategic selection of amino acid protecting groups is a critical determinant of reaction efficiency, yield, and the purity of the final product. Glycine, as the simplest amino acid, provides a fundamental building block where the choice of N-terminal protecting group significantly influences the overall synthetic strategy. This guide offers an objective comparison of N-Cbz-glycine ethyl ester with other commonly employed protected glycine derivatives, namely N-Boc-glycine ethyl ester and N-Fmoc-glycine ethyl ester, supported by experimental data and detailed methodologies.

Performance Comparison of Protected Glycine Ethyl Esters

The choice of an N-terminal protecting group dictates the conditions for its removal and its compatibility with other protecting groups used for side chains, a concept known as orthogonality. The carboxybenzyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) groups are the most widely utilized protecting groups in peptide synthesis, each with distinct advantages and disadvantages.

Table 1: Comparison of N-Protected Glycine Ethyl Esters

ParameterThis compoundN-Boc-glycine ethyl esterN-Fmoc-glycine ethyl ester
Protecting Group Carboxybenzyl (Cbz or Z)tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Acidic conditions (e.g., TFA in DCM)Basic conditions (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to Boc and Fmoc groups.[1]Orthogonal to Cbz and Fmoc groups.[1]Orthogonal to Cbz and Boc groups.[1]
Typical Synthesis Yield 86-91% (for N-Cbz-glycine)~98% (for ethyl esterification of N-Boc-glycine)Not widely reported for the ethyl ester, but related Fmoc-amino acid syntheses are generally high yielding.
Coupling Efficiency High in solution-phase synthesis.High in solid-phase peptide synthesis (SPPS).High in solid-phase peptide synthesis (SPPS), considered the modern standard.[2]
Potential Side Reactions Catalyst poisoning in the presence of sulfur-containing residues.Acid-catalyzed side reactions with sensitive residues (e.g., Trp).[2]Diketopiperazine formation at the dipeptide stage.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible synthesis and application of protected amino acid derivatives. Below are representative protocols for the synthesis of each protected glycine ethyl ester and a general procedure for a subsequent dipeptide coupling reaction.

Synthesis of N-Protected Glycine Ethyl Esters

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of N-Cbz-glycine followed by esterification.

Materials:

  • Glycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Organic solvents (e.g., diethyl ether, ethyl acetate)

Procedure:

  • N-protection of Glycine:

    • Dissolve glycine (1 eq) in 2N NaOH solution and cool to 0-5 °C in an ice bath.

    • Slowly and simultaneously add benzyl chloroformate (1.1 eq) and 4N NaOH solution, maintaining the pH between 9 and 10.

    • Stir vigorously for 1-2 hours at 0-5 °C.

    • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

    • Acidify the aqueous layer with cold concentrated HCl to precipitate N-Cbz-glycine.

    • Filter, wash with cold water, and dry the product. A typical yield is in the range of 86-91%.

  • Esterification:

    • Suspend N-Cbz-glycine (1 eq) in absolute ethanol.

    • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Protocol 2: Synthesis of N-Boc-glycine ethyl ester

This protocol details the esterification of glycine followed by N-protection.

Materials:

  • Glycine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Esterification of Glycine:

    • Suspend glycine (1 eq) in absolute ethanol.

    • Cool to 0 °C and slowly add thionyl chloride (1.2 eq).

    • Stir at room temperature overnight.

    • Concentrate under reduced pressure to obtain glycine ethyl ester hydrochloride as a white solid.

  • N-protection:

    • Suspend glycine ethyl ester hydrochloride (1 eq) in DCM.

    • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt.

    • Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-glycine ethyl ester. A yield of up to 98% can be achieved for the N-protection step.

Protocol 3: Synthesis of N-Fmoc-glycine ethyl ester

This protocol describes the synthesis of N-Fmoc-glycine followed by esterification.

Materials:

  • Glycine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Organic solvents (e.g., dioxane, ethyl acetate)

Procedure:

  • N-protection of Glycine:

    • Dissolve glycine (1 eq) in a 10% solution of sodium carbonate in water.

    • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at 0-5 °C.

    • Stir the mixture for several hours at room temperature.

    • Acidify the reaction mixture with HCl to precipitate N-Fmoc-glycine.

    • Filter, wash with water, and dry the product.

  • Esterification:

    • Suspend N-Fmoc-glycine (1 eq) in absolute ethanol.

    • Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Stir at room temperature overnight.

    • Remove the solvent in vacuo.

    • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate to yield N-Fmoc-glycine ethyl ester.

Dipeptide Coupling

Protocol 4: General Solution-Phase Dipeptide Synthesis

This protocol outlines the coupling of an N-protected glycine ethyl ester with another amino acid ester (e.g., Alanine methyl ester).

Materials:

  • N-protected glycine ethyl ester (Cbz-, Boc-, or Fmoc-Gly-OEt)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Coupling agent (e.g., DCC, EDC/HOBt, or HATU)

  • Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA))

  • Anhydrous solvent (e.g., DCM or DMF)

Procedure:

  • Dissolve the N-protected glycine ethyl ester (1 eq) and the coupling agent (1.1 eq) (and HOBt if using EDC) in anhydrous DCM.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1 eq) in anhydrous DCM and add the base (1.1 eq) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the activated N-protected glycine ethyl ester solution.

  • Stir the reaction mixture at room temperature overnight.

  • Filter off any precipitated urea by-product (if using DCC).

  • Wash the organic solution with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography or recrystallization. A yield of 70-80% for a dipeptide synthesis using a Cbz-protected amino acid has been reported.[3]

Visualizing Workflows in Peptide Synthesis

The selection of a protecting group strategy is a critical decision point in peptide synthesis. The following diagrams illustrate the logical workflows associated with the use of Cbz, Boc, and Fmoc protecting groups.

Deprotection_Strategies cluster_Cbz Cbz Strategy cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Cbz_Protected N-Cbz-Peptide Cbz_Deprotection H₂, Pd/C (Hydrogenolysis) Cbz_Protected->Cbz_Deprotection Cbz_Free_Amine H₂N-Peptide Cbz_Deprotection->Cbz_Free_Amine Boc_Protected N-Boc-Peptide Boc_Deprotection TFA / DCM (Acidolysis) Boc_Protected->Boc_Deprotection Boc_Free_Amine H₃N⁺-Peptide Boc_Deprotection->Boc_Free_Amine Fmoc_Protected N-Fmoc-Peptide Fmoc_Deprotection 20% Piperidine / DMF (Base Cleavage) Fmoc_Protected->Fmoc_Deprotection Fmoc_Free_Amine H₂N-Peptide Fmoc_Deprotection->Fmoc_Free_Amine

Caption: Deprotection pathways for Cbz, Boc, and Fmoc protecting groups.

SPPS_Workflow start Start (Resin with free amine) coupling Coupling + N-Protected Amino Acid + Coupling Reagent start->coupling wash1 Wash coupling->wash1 deprotection Deprotection - Cbz: H₂, Pd/C - Boc: TFA/DCM - Fmoc: Piperidine/DMF wash1->deprotection wash2 Wash deprotection->wash2 cycle Repeat Cycle for next Amino Acid wash2->cycle Chain Elongation cleavage Final Cleavage from Resin wash2->cleavage Final Step

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice between this compound, N-Boc-glycine ethyl ester, and N-Fmoc-glycine ethyl ester is highly dependent on the specific requirements of the synthetic target and the overall protection strategy.

  • This compound remains a valuable reagent, particularly in solution-phase synthesis, due to the stability of the Cbz group and its orthogonality to both Boc and Fmoc groups.[1] Its removal via catalytic hydrogenolysis is clean, but may not be suitable for peptides containing sensitive functional groups or sulfur.

  • N-Boc-glycine ethyl ester is a cornerstone of the Boc-SPPS strategy. The Boc group is easily cleaved under acidic conditions, but this can be a limitation when synthesizing peptides with acid-labile side chains.

  • N-Fmoc-glycine ethyl ester is the derivative of choice for modern Fmoc-based SPPS.[2] The mild basic conditions required for Fmoc removal are compatible with a wide range of sensitive side-chain protecting groups, making it a versatile and widely adopted option.

Ultimately, a thorough understanding of the chemical properties and reaction conditions associated with each protecting group is paramount for the successful design and execution of a peptide synthesis campaign. Researchers should carefully consider the nature of their target peptide to select the most appropriate protected glycine derivative for their needs.

References

Yield comparison of different N-Cbz-glycine ethyl ester synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-glycine ethyl ester (N-Cbz-glycine ethyl ester) is a crucial building block in peptide synthesis and various other applications within pharmaceutical and chemical research. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of a multi-step process. This guide provides an objective comparison of different synthetic methodologies for this compound, supported by experimental data to aid researchers in selecting the most suitable protocol for their needs.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialsKey ReagentsReported YieldNumber of Steps
Two-Step Synthesis Glycine, Benzyl Chloroformate, EthanolNaOH, Acid Catalyst (e.g., H₂SO₄) or DCC, DMAP~77-86% (overall)2
Direct Synthesis Glycine Ethyl Ester Hydrochloride, Benzyl ChloroformateBase (e.g., NaHCO₃, Triethylamine)High (not specified)1
One-Pot Synthesis N-Cbz-glycine, EthanolMethoxyacetylene~90%1

In-Depth Analysis of Synthesis Routes

Two-Step Synthesis: N-Cbz Protection Followed by Esterification

This common and reliable method involves two distinct stages: the protection of the amino group of glycine with a carbobenzyloxy (Cbz) group, followed by the esterification of the resulting N-Cbz-glycine.

Step 1: Synthesis of N-Cbz-glycine

The Schotten-Baumann reaction is typically employed for the N-Cbz protection of glycine. This involves the reaction of glycine with benzyl chloroformate in the presence of a base.

  • Experimental Protocol:

    • Dissolve glycine in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Simultaneously add benzyl chloroformate and an additional equivalent of sodium hydroxide solution dropwise, maintaining a low temperature.

    • Stir the reaction mixture at room temperature.

    • Work-up involves an acid-base extraction to isolate the N-Cbz-glycine.

  • Reported Yield: 85-95%[1]

Step 2: Esterification of N-Cbz-glycine

Two primary methods for the esterification of N-Cbz-glycine are the Fischer and Steglich esterifications.

  • Fischer Esterification: This method involves reacting N-Cbz-glycine with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed.

    • Experimental Protocol:

      • Dissolve N-Cbz-glycine in absolute ethanol.

      • Add a catalytic amount of concentrated sulfuric acid.

      • Reflux the mixture for several hours.

      • Remove the excess ethanol under reduced pressure.

      • Neutralize the remaining acid and extract the ester with an organic solvent.

  • Steglich Esterification: This method is a milder alternative, particularly suitable for substrates sensitive to strong acids. It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).

    • Experimental Protocol:

      • Dissolve N-Cbz-glycine in an anhydrous solvent like dichloromethane.

      • Add ethanol and a catalytic amount of DMAP.

      • Cool the mixture in an ice bath and add a solution of DCC in the same solvent.

      • Stir the reaction at room temperature.

      • The by-product, dicyclohexylurea (DCU), is removed by filtration.

      • The ester is isolated after an aqueous work-up.

    • Reported Yield: Steglich esterifications are known for their high yields, often exceeding 90%.

Overall Yield for Two-Step Synthesis: Assuming an average yield of 90% for each step, the overall yield for the two-step synthesis is estimated to be in the range of 77-86%.

Direct Synthesis from Glycine Ethyl Ester Hydrochloride

This approach offers a more direct route by starting with commercially available or readily synthesized glycine ethyl ester hydrochloride.

  • Experimental Protocol:

    • Suspend glycine ethyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane).

    • Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and free the amino group.

    • Cool the mixture in an ice bath.

    • Slowly add benzyl chloroformate.

    • Stir the reaction at room temperature.

    • Isolate the product through an aqueous work-up.

  • Reported Yield: While a specific numerical yield for this direct synthesis was not found in the provided search results, the patent literature suggests this is a viable and potentially high-yielding method. The synthesis of the starting material, glycine ethyl ester hydrochloride, is reported to have a high yield of 87-90%.

One-Pot Synthesis using a Coupling Agent

A one-pot synthesis streamlines the process by combining all reactants in a single reaction vessel, which can save time and resources. A patented method utilizes methoxyacetylene as a coupling agent to facilitate the formation of the peptide bond.

  • Experimental Protocol (based on a similar synthesis):

    • Dissolve N-Cbz-glycine and ethanol in a suitable solvent like ethyl acetate.

    • Add an excess of methoxyacetylene.

    • Heat the mixture in a closed vessel.

    • After the reaction is complete, remove the excess methoxyacetylene in vacuo.

    • The product is isolated after a series of aqueous washes.

  • Reported Yield: A similar reaction for the synthesis of N-Cbz-glycyl-L-phenylalanine-benzyl ester using this method reported a high yield of 90%.[2] This suggests that a one-pot synthesis of this compound could also be highly efficient.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the different synthesis methods.

Synthesis_Comparison cluster_two_step Two-Step Synthesis cluster_direct Direct Synthesis cluster_one_pot One-Pot Synthesis Glycine Glycine N_Cbz_Glycine N_Cbz_Glycine Glycine->N_Cbz_Glycine Benzyl Chloroformate, NaOH (85-95%) N_Cbz_Glycine_Ethyl_Ester N_Cbz_Glycine_Ethyl_Ester N_Cbz_Glycine->N_Cbz_Glycine_Ethyl_Ester Ethanol, Acid or DCC/DMAP (High Yield) Glycine_Ester_HCl Glycine Ethyl Ester HCl N_Cbz_Glycine_Ethyl_Ester_Direct N-Cbz-glycine ethyl ester Glycine_Ester_HCl->N_Cbz_Glycine_Ethyl_Ester_Direct Benzyl Chloroformate, Base (High Yield) N_Cbz_Glycine_OnePot N-Cbz-glycine N_Cbz_Glycine_Ethyl_Ester_OnePot N-Cbz-glycine ethyl ester N_Cbz_Glycine_OnePot->N_Cbz_Glycine_Ethyl_Ester_OnePot Methoxyacetylene (~90%) Ethanol_OnePot Ethanol

Figure 1. Comparison of synthetic routes to this compound.

Conclusion

The choice of synthesis method for this compound depends on several factors, including the desired scale, available starting materials, and the need for process efficiency.

  • The two-step synthesis is a well-established and reliable method that consistently provides high yields. It offers flexibility as the intermediate, N-Cbz-glycine, is a stable compound that can be stored.

  • The direct synthesis from glycine ethyl ester hydrochloride is an attractive option due to its single-step nature, which can reduce reaction and work-up time. While a specific yield was not found, it is expected to be high.

  • The one-pot synthesis using a coupling agent like methoxyacetylene appears to be the most efficient method, offering a high yield in a single step. This approach is particularly advantageous for streamlining the synthesis process.

Researchers should consider these factors when selecting the most appropriate method for their specific laboratory or production needs. Further optimization of the direct and one-pot synthesis methods could make them even more appealing alternatives to the traditional two-step approach.

References

A Comparative Guide to Orthogonal Protecting Group Strategies Involving N-Cbz-glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and complex molecule construction, the strategic selection of protecting groups is paramount to achieving high yields and purity. N-Carbobenzyloxy-glycine ethyl ester (N-Cbz-glycine ethyl ester) is a cornerstone building block, offering a robust N-terminal protecting group (Cbz) and a C-terminal ethyl ester. The utility of this molecule is fully realized when employed in orthogonal protecting group strategies, which allow for the selective removal of specific protecting groups while others remain intact. This guide provides an objective comparison of orthogonal strategies involving this compound, supported by experimental data and detailed protocols to inform synthetic planning.

The Principle of Orthogonality with this compound

Orthogonality in this context refers to the ability to deprotect other functional groups in a growing peptide chain without affecting the Cbz group on the glycine nitrogen or its ethyl ester, and vice versa. The benzyloxycarbonyl (Cbz) group is characteristically stable to both mild acidic and basic conditions, making it an excellent candidate for orthogonal schemes.[1] Its primary method of removal is catalytic hydrogenolysis.[1] Conversely, the ethyl ester is typically cleaved by saponification under basic conditions. This differential reactivity forms the basis of its strategic application in multi-step synthesis.

Performance Comparison of Orthogonal Deprotection Strategies

The following table summarizes the performance of common orthogonal deprotection scenarios involving a peptide containing an this compound moiety. This data is compiled from various sources to illustrate the stability of the Cbz and ethyl ester groups under specific deprotection conditions for other protecting groups.

Orthogonal Deprotection ScenarioReagents and ConditionsTarget Protecting GroupStability of this compound MoietyTypical Yield of DeprotectionReference
Acid-Labile Group Removal Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)Boc (tert-Butoxycarbonyl)Cbz and ethyl ester groups are stable.>95%[2]
Base-Labile Group Removal 20% Piperidine in DMFFmoc (9-Fluorenylmethyloxycarbonyl)Cbz and ethyl ester groups are stable.>98%[3]
C-Terminal Deprotection 1 M NaOH in a mixture of organic solvent and waterEthyl EsterCbz group is stable under controlled conditions.High[4]
N-Terminal Cbz Deprotection H₂, 10% Pd/C in MethanolCbz (Carbobenzyloxy)Not applicable (target group is removed).>95%[5]

Alternative Orthogonal Strategy: The Alloc Group

A notable alternative to the Cbz group for N-terminal protection is the allyloxycarbonyl (Alloc) group. The Alloc group is also stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[6] However, it offers a distinct, orthogonal deprotection pathway using a palladium(0) catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger.[6][7]

Alternative StrategyReagents and ConditionsTarget Protecting GroupOrthogonality NotesTypical Yield of DeprotectionReference
N-Alloc Deprotection Pd(PPh₃)₄, Phenylsilane in DCMAlloc (Allyloxycarbonyl)Orthogonal to Cbz, Boc, and Fmoc groups.High[8]

This strategy can be particularly advantageous when catalytic hydrogenolysis for Cbz removal is incompatible with other functional groups in the molecule, such as alkenes or alkynes.

Experimental Protocols

Detailed methodologies for the key orthogonal deprotection steps are provided below.

Protocol 1: Selective Deprotection of a Boc Group in the Presence of this compound

This protocol describes the removal of a Boc group from a hypothetical dipeptide, Boc-Ala-Cbz-Gly-OEt.

Materials:

  • Boc-Ala-Cbz-Gly-OEt

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-Ala-Cbz-Gly-OEt (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ala-Cbz-Gly-OEt.

Expected Yield: >95%

Protocol 2: Selective Deprotection of an Fmoc Group in the Presence of this compound

This protocol outlines the removal of an Fmoc group from a hypothetical dipeptide on a solid support, Fmoc-Ala-Cbz-Gly-OEt-Resin.

Materials:

  • Fmoc-Ala-Cbz-Gly-OEt-Resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the peptide-resin in DMF in a solid-phase synthesis vessel.

  • Drain the DMF and add a solution of 20% piperidine in DMF (v/v).

  • Agitate the mixture for 3 minutes and drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to yield Ala-Cbz-Gly-OEt-Resin.

Expected Yield: Deprotection is typically quantitative on solid phase.

Protocol 3: Saponification of the Ethyl Ester in the Presence of an N-Cbz Group

This protocol describes the hydrolysis of the ethyl ester from this compound.

Materials:

  • This compound

  • Ethanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add 1 M NaOH solution (1.1 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Cbz-glycine.

Expected Yield: High.

Visualizing Orthogonal Strategies

The following diagrams, generated using DOT language, illustrate the logical workflows of the described orthogonal strategies.

Orthogonal_Deprotection_Workflow start Peptide with Cbz, Boc, and Ethyl Ester Groups boc_deprotection Treat with TFA/DCM start->boc_deprotection Selective Boc Removal boc_removed Peptide with Cbz and Ethyl Ester Groups boc_deprotection->boc_removed ester_saponification Treat with NaOH boc_removed->ester_saponification Selective Ester Cleavage final_acid Peptide with Cbz Group and Free Carboxylic Acid ester_saponification->final_acid cbz_deprotection Catalytic Hydrogenolysis final_acid->cbz_deprotection Final Cbz Removal final_peptide Deprotected Peptide cbz_deprotection->final_peptide

Caption: Workflow for sequential deprotection.

Alternative_Orthogonal_Strategy start Peptide with Cbz, Alloc, and Ethyl Ester Groups alloc_deprotection Treat with Pd(PPh3)4 start->alloc_deprotection Selective Alloc Removal alloc_removed Peptide with Cbz and Ethyl Ester Groups alloc_deprotection->alloc_removed cbz_deprotection Catalytic Hydrogenolysis alloc_removed->cbz_deprotection Selective Cbz Removal cbz_removed Peptide with Free Amine and Ethyl Ester cbz_deprotection->cbz_removed

Caption: Orthogonality of Alloc and Cbz groups.

Conclusion

The this compound building block provides a versatile platform for complex organic synthesis due to the robust and orthogonal nature of the Cbz protecting group. Its stability to both acidic and basic conditions allows for the selective removal of other common protecting groups like Boc and Fmoc with high fidelity. The choice between the Cbz/ethyl ester strategy and alternatives like Alloc protection will depend on the specific functional groups present in the synthetic target and the desired overall synthetic route. A thorough understanding of the stability and deprotection conditions for each protecting group is crucial for designing an efficient and successful synthesis.

References

A Comparative Guide to N-Cbz-glycine Ethyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups is fundamental to the successful construction of complex molecules, particularly in peptide synthesis. Among the arsenal of tools available to researchers, N-Cbz-glycine ethyl ester holds a significant place as a key building block. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, and offers detailed protocols for its application.

The Role of this compound in Peptide Synthesis

This compound is a derivative of the simplest amino acid, glycine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is functionalized as an ethyl ester.[1] This dual modification serves two primary purposes in peptide synthesis:

  • Amino Group Protection: The Cbz group shields the nucleophilic amino group, preventing it from participating in unwanted side reactions during the coupling of the carboxylic acid end of the molecule to another amino acid.[1] This protection is crucial for the controlled, stepwise elongation of a peptide chain.

  • Carboxyl Group Activation: The ethyl ester provides a stable, yet reactive, handle for subsequent transformations. While the ester itself is generally unreactive during peptide coupling, it can be readily hydrolyzed (saponified) to reveal the free carboxylic acid for further chain extension or can be directly involved in certain coupling strategies.

The Cbz group, introduced by Bergmann and Zervas in 1932, was a cornerstone in the development of modern peptide chemistry, enabling for the first time the controlled synthesis of peptides.[2] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it a valuable tool, particularly in solution-phase peptide synthesis.[2]

Comparison with Alternative Protecting Group Strategies

The primary alternatives to the Cbz protecting group in modern peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice between these strategies is dictated by the overall synthetic plan, including the desired scale, the nature of the peptide sequence, and the required orthogonality of deprotection steps.[2][3]

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesKey DisadvantagesPrimary Application
Cbz (Benzyloxycarbonyl) C₇H₇O₂C-Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH), Na/liquid NH₃Economical, Stable to mild acid and base, Reduced racemization potential in solution-phase.[2]Requires specialized equipment for hydrogenation, Not ideal for solid-phase synthesis.[2]Solution-phase peptide synthesis, Synthesis of protected peptide fragments.
Boc (tert-Butoxycarbonyl) (CH₃)₃COC-Di-tert-butyl dicarbonate ((Boc)₂O)Strong Acid (e.g., Trifluoroacetic acid - TFA)Well-established for solid-phase synthesis, Good for aggregation-prone sequences.Harsh acidic deprotection can degrade sensitive residues.[4]Solid-phase peptide synthesis (Boc/Bzl strategy).
Fmoc (9-Fluorenylmethyloxycarbonyl) C₁₅H₁₁O₂C-Fmoc-Cl or Fmoc-OSuMild Base (e.g., 20% piperidine in DMF)Mild deprotection conditions, Compatible with acid-sensitive residues, Amenable to automated synthesis.[]Base-labile protecting groups on side chains are not compatible.Solid-phase peptide synthesis (Fmoc/tBu strategy).
Quantitative Performance Data

While direct side-by-side comparisons of coupling efficiency under identical conditions are scarce in the literature, the following tables summarize typical yields for the introduction and removal of Cbz and Boc protecting groups for glycine.

Table 1: Glycine Protection Efficiency [3]

Protecting GroupReagentTypical Reaction ConditionsTypical Yield
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aqueous solution with base (e.g., NaOH or NaHCO₃), room temperature90-95%
Cbz Benzyl chloroformate (Cbz-Cl)Aqueous solution with base (e.g., NaOH), 0 °C to room temperature~88%

Table 2: Deprotection Conditions and Efficiency [3]

Protected GlycineDeprotection MethodReagents and ConditionsTypical Yield
Boc-Glycine AcidolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solventHigh (>95%)
Cbz-Glycine Catalytic HydrogenolysisH₂ gas, Palladium on carbon (Pd/C) catalyst in a suitable solvent (e.g., methanol, ethanol)High (>95%)

Experimental Protocols

The following are detailed experimental protocols for key reactions involving N-Cbz-glycine and its use in peptide synthesis.

Synthesis of N-Cbz-Glycine

This protocol is a standard procedure for the Cbz protection of glycine.[3]

Materials:

  • Glycine (0.1 mol)

  • 2 M and 4 M aqueous sodium hydroxide (NaOH) solutions

  • Benzyl chloroformate (1.2 equivalents)

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 0.1 mol of glycine in 50 mL of 2 M aqueous NaOH and cool the solution in an ice bath.

  • Simultaneously add 1.2 equivalents of benzyl chloroformate and 25 mL of 4 M aqueous NaOH dropwise to the glycine solution at 0 °C over a period of 30 minutes with vigorous stirring.

  • Continue stirring for an additional 10 minutes at 0 °C, then allow the mixture to warm to room temperature.

  • Separate the aqueous layer and wash it once with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to Congo red with concentrated HCl while cooling in an ice bath.

  • Collect the precipitated N-Cbz-glycine by filtration, wash with cold water, and dry.

Solution-Phase Synthesis of a Dipeptide: N-Cbz-L-leucyl-glycine-ethylester

This protocol describes the coupling of N-Cbz-L-leucine with glycine ethyl ester.[6]

Materials:

  • N-Cbz-L-leucine (equimolar amount to glycine ethyl ester)

  • Glycine ethyl ester (equimolar amount)

  • Methoxy acetylene (1.3 mol per mol of glycine ester)

  • Ether

  • Icy-cold potassium carbonate solution

  • Icy-cold 0.5 N hydrochloric acid solution

  • Anhydrous sodium sulphate

Procedure:

  • Mix equimolecular quantities of glycine-ethyl ester and N-Cbz-L-leucine with methoxy acetylene.

  • Heat the mixture under reflux in a water bath at 50 °C for 3 hours, resulting in a homogeneous solution.

  • Cool the reaction mixture and add ether.

  • Wash the ether solution successively with an icy-cold potassium carbonate solution, water, an icy-cold 0.5 N hydrochloric acid solution, and finally with water.

  • Dry the ether solution over anhydrous sodium sulphate.

  • Slowly evaporate the ether to crystallize the N-Cbz-L-leucyl-glycine-ethylester.

Visualizing Workflows and Synthetic Strategies

Diagrams are essential for visualizing the logical flow of synthetic pathways and the relationships between different chemical entities.

Protection_Deprotection_Workflow cluster_protection N-Terminal Protection cluster_deprotection N-Terminal Deprotection Glycine Glycine N-Cbz-Glycine N-Cbz-Glycine Glycine->N-Cbz-Glycine Schotten-Baumann Reaction Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Cbz-Cl->N-Cbz-Glycine Base Base (e.g., NaOH) Base->N-Cbz-Glycine Cbz-Protected_Peptide Cbz-Protected Peptide Free_Amine_Peptide Free Amine Peptide Cbz-Protected_Peptide->Free_Amine_Peptide Catalytic Hydrogenolysis H2_PdC H₂ / Pd-C H2_PdC->Free_Amine_Peptide

Workflow for Cbz Protection and Deprotection of Glycine.

Orthogonal_Deprotection Peptide Fmoc-NH-...-AA(SideChain-tBu)-...-CO-Resin Deprotection_Conditions Deprotection Conditions Piperidine Piperidine (Base) TFA TFA (Acid) HF HF (Strong Acid) Fmoc_Removal H₂N-...-AA(SideChain-tBu)-...-CO-Resin Piperidine->Fmoc_Removal Removes Fmoc SideChain_Deprotection Fmoc-NH-...-AA(SideChain)-...-CO-Resin TFA->SideChain_Deprotection Removes tBu Cleavage_from_Resin Fmoc-NH-...-AA(SideChain-tBu)-...-COOH HF->Cleavage_from_Resin Cleaves from resin

Orthogonal Deprotection Strategies in Peptide Synthesis.
Application in the Synthesis of Bioactive Peptides: Oxytocin

N-Cbz protected amino acids have been instrumental in the synthesis of numerous bioactive peptides. A classic example is the synthesis of oxytocin, a nonapeptide hormone. The strategy often involves the synthesis of protected peptide fragments, which are then coupled together in a convergent approach. N-Cbz-glycine can be incorporated into the C-terminal tripeptide fragment, prolyl-leucyl-glycinamide.

Oxytocin_Synthesis cluster_fragment1 Fragment 1 Synthesis (C-terminal) cluster_fragment2 Fragment 2 Synthesis (N-terminal) Cbz_Gly_NH2 Cbz-Gly-NH₂ Boc_Leu Boc-Leu Boc_Pro Boc-Pro Fragment1_Protected Boc-Pro-Leu-Gly-NH₂ Boc_Pro->Fragment1_Protected Stepwise Coupling Fragment_Coupling Fragment Condensation Fragment1_Protected->Fragment_Coupling Cbz_Cys_S_Bzl Cbz-Cys(Bzl) Tyr Tyr Ile Ile Gln Gln Asn Asn Cys_S_Bzl Cys(Bzl) Fragment2_Protected Protected Hexapeptide Cys_S_Bzl->Fragment2_Protected Stepwise Coupling Fragment2_Protected->Fragment_Coupling Protected_Nonapeptide Protected Oxytocin Fragment_Coupling->Protected_Nonapeptide Deprotection_Cyclization Deprotection & Cyclization (Na/NH₃, Oxidation) Protected_Nonapeptide->Deprotection_Cyclization Oxytocin Oxytocin Deprotection_Cyclization->Oxytocin

References

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of N-Cbz-glycine Ethyl Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts cost, efficiency, and the purity of the final product. This guide provides an objective comparison of N-Cbz-glycine ethyl ester with its most common and cost-effective alternatives, N-Boc-glycine ethyl ester and N-Fmoc-glycine ethyl ester, supported by experimental data and detailed protocols.

The selection of an appropriate N-terminal protecting group for amino acids, such as glycine, is a foundational aspect of peptide synthesis. The ideal protecting group should be readily introduced, stable under various reaction conditions, and easily and selectively removed without compromising the integrity of the peptide chain. Historically, the benzyloxycarbonyl (Cbz or Z) group has been a stalwart in this field. However, with the evolution of solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) have emerged as dominant alternatives. This guide delves into a comparative analysis of these three key protecting group strategies for glycine ethyl ester, focusing on cost-effectiveness, synthetic efficiency, and practical application in peptide synthesis.

At a Glance: Cbz vs. Boc vs. Fmoc for Glycine Ethyl Ester

The primary distinction between these protecting groups lies in their lability and, consequently, the deprotection methods employed. This fundamental difference dictates the overall synthetic strategy, including the choice of solvents, reagents, and purification techniques.

FeatureThis compoundN-Boc-glycine ethyl esterN-Fmoc-glycine ethyl ester
Protecting Group Benzyloxycarbonyl (Cbz or Z)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Acidolysis (e.g., Trifluoroacetic Acid - TFA)Basal (e.g., Piperidine)
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to base- and hydrogenolysis-labile groupsOrthogonal to acid- and hydrogenolysis-labile groups
Primary Application Solution-phase synthesis, some solid-phase applicationsSolid-phase peptide synthesis (SPPS), solution-phase synthesisSolid-phase peptide synthesis (SPPS)

Quantitative Performance and Cost-Effectiveness

A critical factor in selecting a protecting group strategy, particularly for large-scale synthesis, is the overall cost-effectiveness. This encompasses not only the price of the starting materials but also the efficiency of the synthetic process, including reaction yields, purification requirements, and waste generation.

Synthesis and Reagent Cost Comparison
ParameterThis compoundN-Boc-glycine ethyl esterN-Fmoc-glycine ethyl ester
Starting Reagent Benzyl ChloroformateDi-tert-butyl dicarbonate (Boc anhydride)Fmoc-Cl or Fmoc-OSu
Relative Reagent Cost Generally lowerModerateGenerally higher
Typical Synthesis Yield 85-95% (for N-Cbz-glycine)~99%High (method dependent)
Purification Method Crystallization, Column ChromatographyWorkup, Column ChromatographyCrystallization, Column Chromatography

Note: Prices are subject to variation based on supplier, purity, and quantity. The provided data is for comparative purposes.

For large-scale industrial applications, the lower cost of benzyl chloroformate often makes the Cbz protection strategy an economically attractive option. However, for research and development, where versatility and ease of use in automated synthesizers are paramount, the higher cost of Fmoc-protected amino acids may be offset by increased efficiency and purity of the final peptide.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for a direct comparison of these synthetic routes.

Synthesis of N-Cbz-glycine

A typical procedure for the synthesis of the precursor, N-Cbz-glycine, involves the Schotten-Baumann reaction. Glycine is dissolved in an aqueous solution of sodium hydroxide at 0°C. Benzyl chloroformate and additional sodium hydroxide solution are then added dropwise simultaneously while maintaining the low temperature. After stirring, the reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with concentrated HCl to precipitate the N-Cbz-glycine, which is collected by filtration, washed with cold water, and dried. This method typically yields 85-95% of the desired product. The N-Cbz-glycine can then be esterified to the ethyl ester using standard methods.

Synthesis of N-Boc-glycine ethyl ester

A common and high-yielding method for the synthesis of N-Boc-glycine ethyl ester starts with glycine methyl ester hydrochloride, which is suspended in a solvent system like dichloromethane and water. Di-tert-butyl dicarbonate ((Boc)₂O) is added, followed by the slow, dropwise addition of a base such as triethylamine (TEA) at 0°C. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield the product. This method can achieve yields of approximately 99%.[1]

Synthesis of N-Fmoc-glycine

The synthesis of N-Fmoc-glycine also commonly employs the Schotten-Baumann reaction. Glycine is reacted with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under alkaline conditions. The choice of the Fmoc-donating reagent can influence the reaction conditions and yield. The product is typically purified by crystallization after an acidic workup.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application for these protected glycine ethyl esters is in the synthesis of peptides. The choice of protecting group dictates the workflow in SPPS.

SPPS_Workflow cluster_Fmoc Fmoc-based SPPS cluster_Boc Boc-based SPPS Fmoc_Resin Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Resin->Fmoc_Deprotection Repeat n times Fmoc_Washing1 Washing (DMF) Fmoc_Deprotection->Fmoc_Washing1 Repeat n times Fmoc_Coupling Coupling (Fmoc-AA-OH, Activator) Fmoc_Washing1->Fmoc_Coupling Repeat n times Fmoc_Washing2 Washing (DMF) Fmoc_Coupling->Fmoc_Washing2 Repeat n times Fmoc_Washing2->Fmoc_Resin Repeat n times Boc_Resin Boc-AA-Resin Boc_Deprotection Boc Deprotection (TFA in DCM) Boc_Resin->Boc_Deprotection Repeat n times Boc_Neutralization Neutralization (DIPEA in DCM) Boc_Deprotection->Boc_Neutralization Repeat n times Boc_Coupling Coupling (Boc-AA-OH, Activator) Boc_Neutralization->Boc_Coupling Repeat n times Boc_Washing Washing (DCM) Boc_Coupling->Boc_Washing Repeat n times Boc_Washing->Boc_Resin Repeat n times Decision_Tree Start Start: Select Protecting Group for Glycine Scale Scale of Synthesis? Start->Scale LargeScale Large Scale (Industrial) Scale->LargeScale Large SmallScale Small Scale (R&D) Scale->SmallScale Small/Lab Cbz Consider Cbz LargeScale->Cbz Automation Automated Synthesis? SmallScale->Automation Automated Yes Automation->Automated Yes Manual No Automation->Manual No Fmoc Consider Fmoc Automated->Fmoc Orthogonality Need for Specific Orthogonality? Manual->Orthogonality AcidSensitive Acid-Sensitive Residues? Orthogonality->AcidSensitive Yes BaseSensitive Base-Sensitive Residues? Orthogonality->BaseSensitive No AcidSensitive->Fmoc Boc Consider Boc BaseSensitive->Boc

References

Safety Operating Guide

Proper Disposal of N-Cbz-glycine Ethyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Cbz-glycine Ethyl Ester, safeguarding both laboratory personnel and the environment.

This compound is a commonly used reagent in peptide synthesis and other organic chemistry applications.[1] While not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), proper handling and disposal are crucial to maintaining a safe laboratory environment.[2] Adherence to federal, state, and local environmental control regulations is mandatory for the disposal of this and all chemical waste.

Key Safety and Handling Information

Before initiating any disposal procedures, it is essential to be familiar with the properties and safe handling of this compound. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.

PropertyInformation
Appearance White crystalline solid.[1]
Solubility Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; low solubility in water.[1]
Melting Point Approximately 80-85 °C.[1]
Primary Hazards May cause eye, skin, and respiratory tract irritation. Avoid inhalation of dust.[1]
Incompatible Materials Strong oxidizing agents.
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves chemical incineration through a licensed waste disposal company. This ensures complete destruction of the compound in a controlled and environmentally sound manner.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept closed when not in use.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

  • Engage a Licensed Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • Combustible Solvent Incineration (to be performed by the licensed disposal company):

    • The disposal company will typically dissolve or mix the this compound waste with a combustible solvent.

    • This mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[3]

  • Documentation:

    • Maintain detailed records of all disposed chemical waste, including the name of the chemical, quantity, date of disposal, and the name of the disposal company.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: N-Cbz-glycine Ethyl Ester Waste assess Assess Waste: - Unused/Expired Reagent - Contaminated Materials start->assess package Package and Label Waste Container assess->package segregate Segregate from Incompatible Waste package->segregate contact_vendor Contact Licensed Hazardous Waste Vendor segregate->contact_vendor provide_info Provide Waste Information to Vendor contact_vendor->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup document Document Disposal (Manifest) schedule_pickup->document end End: Compliant Disposal document->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Cbz-glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Cbz-glycine Ethyl Ester, a key reagent in peptide synthesis. Adherence to these protocols will help minimize risks and streamline your research workflows.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a white to off-white crystalline solid, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent direct contact and inhalation.[1] Although not classified as hazardous under the 2012 OSHA Hazard Communication Standard, general laboratory safety precautions should always be observed.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][3][4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][3] Always inspect gloves prior to use and wash hands thoroughly after handling.

  • Body Protection: A laboratory coat or other protective clothing is required to prevent skin exposure.[1][2][4][5][6]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4][5][6] However, if dust is generated, a NIOSH-approved N95 or P1 type dust mask should be used.[3]

Operational Plan for Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][6] Do not breathe dust.[4]

  • Grounding: When transferring the substance, ensure all equipment is properly grounded to prevent static discharge.

  • Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in areas where chemicals are handled.[7]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6] Recommended storage temperature is between 2-8°C.[1]

  • Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[1][4][5]

First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][8] Seek medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[6][8] If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air.[2][6][7] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[2][8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[3][6] Never give anything by mouth to an unconscious person.[3][9] Seek medical attention.

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described above.[4][6] Avoid dust formation.[3][6]

  • Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3][6] Avoid generating dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled by a licensed disposal company.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C12H15NO4[1][10]
Molar Mass 237.25 g/mol [1]
Appearance White or off-white crystalline solid/powder[1][11]
Melting Point 35.5-36.5 °C or 81-82°C[1][11]
Boiling Point 376.3 °C at 760 mmHg[1]
Flash Point 181.4 °C[1]
Solubility Soluble in organic solvents like alcohols and ethers; low solubility in water.[1]
Storage Temperature 2-8°C[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontaminate Decontaminate Reaction Setup->Decontaminate Waste Segregation Waste Segregation Decontaminate->Waste Segregation Proper Storage Proper Storage Decontaminate->Proper Storage Label Waste Label Waste Waste Segregation->Label Waste Arrange Pickup Arrange Pickup Label Waste->Arrange Pickup

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.